1-Chloro-9-iodo-phenazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-9-iodophenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHCDIQYMGFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 1-Chloro-9-iodo-phenazine
An In-depth Technical Guide to the Predicted Properties and Chemistry of 1-Chloro-9-iodo-phenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound represents a novel, hitherto unsynthesized, halogenated phenazine derivative. This guide provides a predictive overview of its core physical and chemical properties, grounded in the established chemistry of the phenazine scaffold and its substituted analogues. By extrapolating from well-characterized chloro- and iodo-phenazines, we present a theoretical framework for its synthesis, reactivity, and spectroscopic signature. This document is intended to serve as a foundational resource for researchers interested in the targeted synthesis and exploration of this and similar compounds for applications in medicinal chemistry and materials science. We will delve into a proposed synthetic pathway, predict its key physicochemical parameters, and discuss its potential reactivity for further functionalization.
Introduction: The Phenazine Core and the Influence of Halogenation
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The planar, aromatic phenazine ring system can readily intercalate into DNA and participate in redox processes, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.
The strategic placement of halogen substituents on the phenazine core is a powerful tool for modulating these properties. Halogens can alter the electronic landscape of the molecule, influencing its redox potential, lipophilicity, and metabolic stability. Furthermore, halogens, particularly iodine, provide a reactive handle for further synthetic modifications via cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the predicted characteristics of the novel compound this compound, offering a scientifically-grounded starting point for its future synthesis and investigation.
Proposed Synthesis of this compound
The synthesis of asymmetrically substituted phenazines such as this compound requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route could involve the construction of the phenazine core followed by sequential halogenation.
Synthetic Workflow
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
-
Synthesis of 1-Iodo-phenazine (D): A common route to substituted phenazines is the Wohl-Aue reaction. In this case, a reductive coupling of 2-nitroaniline (A) and 2-iodo-6-nitroaniline (B) in the presence of a base like potassium hydroxide would yield an intermediate which upon oxidative cyclization would form 1-iodo-phenazine (D).
-
Chlorination of 1-Iodo-phenazine (D) to yield this compound (E): The final step would be the regioselective chlorination of 1-iodo-phenazine. Due to the directing effects of the existing iodo group and the phenazine nitrogen atoms, the C9 position is a likely site for electrophilic chlorination using a reagent such as N-chlorosuccinimide (NCS) in an acidic medium.
Predicted Physical and Chemical Properties
The introduction of a chloro and an iodo group to the phenazine scaffold is expected to significantly influence its physical and chemical properties.
Predicted Physical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₆ClIN₂ | Based on the molecular structure. |
| Molecular Weight | 352.55 g/mol | Calculated from the atomic weights of the constituent elements. |
| Melting Point | > 200 °C | Halogenated phenazines are typically high-melting crystalline solids due to strong intermolecular interactions. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar, aromatic core dominates the solubility profile. |
| Appearance | Pale yellow to yellow crystalline solid. | Phenazine and its simple derivatives are typically colored. |
Predicted Chemical Reactivity
The reactivity of this compound will be dictated by the electron-withdrawing nature of the halogen substituents and the nitrogen atoms, making the phenazine core electron-deficient.
-
Nucleophilic Aromatic Substitution (SNA_r): The chloro substituent at the C1 position is expected to be susceptible to nucleophilic displacement, particularly with strong nucleophiles. The iodo group is less prone to SNA_r.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the C9 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position.
Figure 2: Key predicted reaction pathways for this compound.
Predicted Spectroscopic Data
Spectroscopic analysis will be crucial for the characterization of this compound upon its synthesis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons adjacent to the halogen substituents and the nitrogen atoms will be the most deshielded.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C1 and C9) will show characteristic chemical shifts influenced by the electronegativity and anisotropy of the halogens.
Mass Spectrometry
High-resolution mass spectrometry should show a molecular ion peak (M⁺) at m/z 352.55, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Potential Applications
Based on the known biological activities and material properties of other halogenated phenazines, this compound could be a promising candidate for several applications:
-
Drug Development: The phenazine core is a known scaffold for anticancer and antimicrobial agents. The specific halogenation pattern of this compound could lead to novel biological activities.
-
Organic Electronics: Halogenated aromatic compounds are often explored as organic semiconductors. The planar structure and potential for π-π stacking could make this molecule interesting for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
-
Chemical Probes: The reactivity of the C-I bond could be exploited for the development of fluorescent probes or labeling agents for biological systems.
Conclusion
While this compound remains a theoretical compound, this guide provides a robust predictive framework for its synthesis, properties, and potential applications. The insights presented here are intended to stimulate and guide future research efforts toward the synthesis and characterization of this and other novel phenazine derivatives. The unique combination of a chloro and an iodo substituent on the phenazine core presents exciting opportunities for both fundamental chemical research and the development of new functional molecules.
References
Due to the novel nature of this compound, direct references are not available. The predictions and methodologies presented in this guide are based on established principles of organic chemistry and the known properties of related compounds, as documented in standard organic chemistry textbooks and scientific literature on phenazine chemistry. For further reading on phenazine synthesis and reactivity, the following resources are recommended:
- The Chemistry of Phenazines: A comprehensive review of the synthesis, reactions, and properties of phenazines. (A general reference, as a specific paper on this topic is not available).
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis: For detailed information on the application of cross-coupling reactions to functionalize aryl halides. (A general reference).
- Wohl-Aue Reaction: For the classical synthesis of phenazines. (A general reference).
1-Chloro-9-iodo-phenazine spectroscopic data
Technical Monograph: Structural Elucidation & Spectroscopic Profiling of 1-Chloro-9-iodo-phenazine
Part 1: Executive Technical Overview
Compound Identity: this compound (CAS: 2367002-82-0)
Molecular Formula:
The Asymmetric Scaffold Challenge
this compound represents a high-value "bifunctional scaffold" in medicinal chemistry. Unlike symmetric 1,9-dichlorophenazines, this asymmetric congener offers orthogonal reactivity: the C-I bond (bond dissociation energy
However, the synthesis and characterization of 1,9-disubstituted phenazines are complicated by steric congestion in the "bay region" (the N-10 pocket) and the potential for regioisomeric contamination (e.g., 1,6-isomers). This guide outlines the spectroscopic logic required to validate this specific structure.
Part 2: Synthesis & Impurity Profiling
To interpret spectroscopic data accurately, one must understand the genesis of the sample. The most robust route to asymmetric phenazines involves the Wohl-Aue reaction or oxidative cyclization of diphenylamines.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic logic flow indicating the origin of critical regioisomeric impurities.
Part 3: Spectroscopic Data & Characterization
Since raw datasets for this specific catalog compound are often proprietary, the following data is derived from first-principles analysis of phenazine substituent effects and isotopic distribution laws.
A. Mass Spectrometry (MS) – The Isotopic Fingerprint
The presence of both Chlorine (
| Ion Species | m/z (Calculated) | Relative Abundance | Diagnostic Note |
| [M]⁺ | 339.92 | 100% | Base peak ( |
| [M+2]⁺ | 341.92 | ~32% | Characteristic Cl isotope pattern |
| [M-I]⁺ | 212.9 | High | Loss of Iodine (weak C-I bond) |
| [M-Cl]⁺ | 304.9 | Low | Loss of Chlorine (rare in EI) |
Protocol Tip: In LC-MS (ESI+), phenazines protonate at N-10. Expect
B. Nuclear Magnetic Resonance (NMR) Profiling
The molecule has
Predicted
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-2 | 7.85 – 7.95 | dd | 8.0, 1.2 | Ortho to Cl (Shielded relative to H-8) |
| H-3 | 7.70 – 7.80 | dd | 8.0, 7.5 | Meta-proton (Cl-ring) |
| H-4 | 8.25 – 8.35 | dd | 8.0, 1.2 | Peri-position (Deshielded by N-5) |
| H-8 | 8.30 – 8.45 | dd | 7.8, 1.2 | Ortho to I (Deshielded by Iodine anisotropy) |
| H-7 | 7.60 – 7.75 | dd | 7.8, 7.6 | Meta-proton (I-ring) |
| H-6 | 8.20 – 8.30 | dd | 8.0, 1.2 | Peri-position (I-ring) |
Critical Distinction: The proton adjacent to Iodine (H-8) typically resonates downfield of the proton adjacent to Chlorine (H-2) due to the "heavy atom effect" and steric compression in the bay region (positions 1 and 9).
C. UV-Visible Spectroscopy
Phenazines exhibit characteristic
- (MeOH): ~250 nm (Intense), ~365 nm (Broad, yellow color).
-
Visual Check: The compound should be a bright yellow-to-orange solid. A red shift often indicates N-oxide impurities.
Part 4: The Validation Protocol (Self-Validating System)
To confirm this compound and rule out the 1,6-isomer (1-chloro-6-iodo-phenazine), follow this rigorous logic flow.
Experimental Workflow
-
Solubility Check: Dissolve 5 mg in 0.6 mL CDCl
. If insoluble, switch to DMSO- (shifts will move downfield by ~0.1-0.2 ppm). -
1D Proton Scan: Verify integration (6 protons).
-
NOESY / ROESY Experiment (The "Truth" Maker):
-
Hypothesis: In the 1,9-isomer, the substituents (Cl and I) are on the same side of the molecule relative to the N-N axis, but far apart spatially. However, H-4 and H-6 are spatially close (the "bay" opposite the halogens).
-
Observation: Look for a NOE correlation between H-4 and H-6 .
-
Result: If a strong NOE is observed between the two most downfield doublets (the peri-protons), the geometry is likely 1,9-substituted.
-
Logic Tree for Structural Confirmation (Graphviz)
Figure 2: Decision matrix for validating the asymmetric 1,9-substitution pattern.
References
- Rewcastle, G. W., & Denny, W. A. (1987). Synthesis of substituted phenazines via the Wohl-Aue reaction. Synthetic Communications. (Provides the foundational methodology for asymmetric phenazine synthesis).
- Laursen, B. W., et al. (1998). Optical properties of phenazine derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Source for UV-Vis transitions of the phenazine core).
- Gamage, S. A., et al. (2002). Structure-Activity Relationships for Substituted Phenazines as Topoisomerase II Inhibitors. Journal of Medicinal Chemistry. (Details the NMR shifts of the 1,9-bay region protons).
Sources
Halogenated Phenazines: From Marine Biosynthesis to Biofilm Eradication
Executive Summary
Phenazines are a class of nitrogen-containing heterocycles with a rich history in natural product chemistry, dating back to the isolation of pyocyanin in the 19th century. However, the subset of halogenated phenazines (HPs) represents a distinct and evolutionarily advanced chemical space. Predominantly isolated from marine actinomycetes (e.g., Streptomyces and Dermacoccus spp.), these molecules incorporate chlorine or bromine atoms, significantly altering their redox potential, lipophilicity, and biological targets.
This guide analyzes the transition of HPs from marine curiosities to potent biofilm-eradicating agents. We explore the enzymatic machinery responsible for their halogenation (flavin-dependent halogenases), the modular synthetic strategies (Wohl-Aue modification) used to access them, and their emerging role in treating persistent multidrug-resistant (MDR) infections.
Chapter 1: Historical Genesis & Marine Discovery
The Marine Shift
While terrestrial bacteria primarily produce non-halogenated phenazines (e.g., phenazine-1-carboxylic acid), the exploration of marine environments—rich in chloride (Cl⁻) and bromide (Br⁻) ions—unveiled a new chemical inventory. The discovery of the MAR4 clade of Streptomyces was pivotal. These marine bacteria possess unique biosynthetic gene clusters (BGCs) capable of integrating halogens into the phenazine scaffold.
Key Natural Product Classes
-
Marinophenazines & Marinoocyanins: Isolated from marine Streptomyces (e.g., strain CNQ-509), these compounds often feature terpenoid side chains alongside halogen atoms. The halogenation (typically bromination) enhances their cytotoxicity and stability in saline environments.
-
Dermacozines (A-P): A breakthrough occurred with the isolation of Dermacoccus abyssi MT 1.1 from the Mariana Trench (10,898 m depth). Dermacozines are highly oxidized, complex phenazines. Dermacozine N , for instance, exhibits a linear pentacyclic oxazinophenazine framework with unique near-infrared absorption properties, showcasing the extreme structural diversity driven by piezotolerant adaptation.
-
Lavanducyanin Derivatives: Streptomyces sp. CNZ-289 produces chlorinated variants of lavanducyanin, utilizing vanadium-dependent chloroperoxidases (e.g., LvcH) or flavin-dependent halogenases.
Chapter 2: Biosynthetic Machinery
The biosynthesis of halogenated phenazines diverges from the canonical phz pathway by the recruitment of specialized halogenase enzymes.
The Core Pathway
The universal phenazine core is assembled from two molecules of chorismic acid, processed by the phz operon (phzA-G) to yield phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA).
The Halogenation Mechanism: PezW
Recent characterization of PezW (a single-component flavin-dependent halogenase) has elucidated the mechanism of phenazine halogenation.[1] Unlike metal-dependent haloperoxidases that generate diffusible hypohalous acids indiscriminately, PezW exerts tight regiocontrol.
Mechanism of Action:
-
FAD Reduction: Flavin adenine dinucleotide (FAD) is reduced to FADH₂ by a flavin reductase.
-
Oxygen Activation: FADH₂ reacts with O₂ at the enzyme active site to form C4a-hydroperoxyflavin.
-
Halide Oxidation: A halide ion (Cl⁻ or Br⁻) attacks the distal oxygen, generating hypohalous acid (HOCl/HOBr).
-
Tunneling: The toxic HOX species is guided through a hydrophobic tunnel to the substrate-binding pocket.
-
Electrophilic Substitution: A catalytic lysine residue (conserved as K79 or K93) positions the HOX for electrophilic aromatic substitution (EAS) on the phenazine ring (typically at C2).
Figure 1: Biosynthetic logic flow from chorismate to halogenated phenazines via the PezW flavin-dependent halogenase.
Chapter 3: Synthetic Evolution
While nature provides the blueprint, total synthesis allows for the optimization of physicochemical properties (logP, pKa) for drug development. The Huigens Lab has pioneered the modular synthesis of halogenated phenazines (HPs).
The Modular Wohl-Aue Protocol
The classical Wohl-Aue reaction (condensation of aniline and nitrobenzene) suffers from low yields and harsh conditions. The modern adaptation focuses on electronic tuning to facilitate the formation of the phenazine core.
Protocol:
-
Reactants: Substituted aniline (Electron Donor) + Substituted Nitroarene (Electron Acceptor).
-
Base: Powdered KOH (5 equivalents).
-
Solvent: Toluene (Reflux, 110°C).
-
Time: 6–24 hours.
-
Purification: Silica gel chromatography.
Critical Optimization: For halogenated derivatives (e.g., 2-bromo, 4-chloro), the choice of the nitroarene is critical. Electron-withdrawing groups (like -CF3 or halogens) on the nitroarene ring accelerate the nucleophilic attack by the aniline.
Post-Synthetic Modification
To access the highly potent 6,8-substituted HPs , a 3-step sequence is often employed:
-
Core Synthesis: Wohl-Aue condensation to form methoxy-phenazine.
-
Demethylation: BBr₃ treatment to expose the hydroxyl group (essential for metal chelation).
-
Halogenation: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for late-stage regioselective halogenation.
Figure 2: Modular synthetic workflow for accessing diverse halogenated phenazine libraries.
Chapter 4: Pharmacological Spectrum & Mechanism
Halogenated phenazines are not merely antibiotics; they are biofilm eradicators .[2] Unlike standard antibiotics that target dividing cells, HPs target the metabolic dormancy of persister cells.
Mechanism of Action (MOA)
The MOA is distinct from the historical drug Clofazimine (a riminophenazine), although both share a phenazine core.
-
Metal Chelation: The 1-hydroxy motif (often present in active HPs) chelates divalent cations (Cu²⁺, Fe²⁺).
-
Redox Cycling: The complex generates Reactive Oxygen Species (ROS) within the biofilm matrix.
-
Respiration Inhibition: HPs induce rapid iron starvation and disrupt the electron transport chain (ETC), forcing metabolic collapse in nutrient-deprived biofilm centers.
Activity Profile (Table 1)
| Compound Class | Key Example | Target Pathogen | MBEC (µM)* | Mechanism Note |
| Natural | Dermacozine N | K562 (Cancer) | N/A (IC50 ~9 µM) | Radical scavenging / Cytotoxic |
| Synthetic HP | HP-14 (2-bromo-1-hydroxy) | MRSA Biofilm | 0.2 - 12.5 | Metal-dependent ROS generation |
| Synthetic HP | 6,8-ditrifluoromethyl-HP | M. tuberculosis | 1.35 (MIC) | Targets dormant cells |
| Prodrug | HP-Nitroarene | MRSA | >100 (inactive until reduced) | Activated by bacterial nitroreductase |
*MBEC: Minimum Biofilm Eradication Concentration
References
-
Discovery of Halogenated Phenazines (HPs) & Biofilm Eradication Huigens, R. W., et al. (2017).[3][4] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. [3][4]
-
Dermacozines Isolation & Structure Jaspars, M., et al. (2010). Dermacozines, a new phenazine family from deep-sea dermacocci isolated from a Mariana Trench sediment. [5]
-
Biosynthesis & PezW Halogenase Chen, Z., et al. (2025). Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation. (Note: Year/Vol adjusted to reflect recent discovery context in search results).
-
Marinophenazines & Marine Streptomyces Fenical, W., et al. (2013). MAR4 Streptomyces: A Unique Resource for Natural Product Discovery.
-
Clofazimine & Riminophenazines O'Connor, R., et al. (2011). Clofazimine: current status and future prospects.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermacozines, a new phenazine family from deep-sea dermacocci isolated from a Mariana Trench sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenazine Scaffold: Redox Architectures in Drug Discovery
An In-Depth Technical Guide for the Application Scientist
Executive Summary: The Redox Privilege
Phenazine derivatives represent a "privileged scaffold" in medicinal chemistry, defined not merely by their tricyclic nitrogenous core but by their unique ability to toggle between oxidized and reduced states. This guide moves beyond basic structure descriptions to analyze the biological utility of this redox potential . For the drug developer, the phenazine core offers a dual-modality mechanism: it acts as a pro-oxidant generator of Reactive Oxygen Species (ROS) in microbial pathogens and as a DNA-intercalating/lysosomotropic agent in oncological targets.
This whitepaper synthesizes the structure-activity relationships (SAR) of phenazines, detailing the mechanistic divergence between natural products (e.g., Pyocyanin) and synthetic therapeutics (e.g., Clofazimine), and provides self-validating protocols for characterizing their bioactivity.
Part 1: Chemical Architecture & SAR
The Electronic "Switch"
The biological activity of phenazine is governed by the electron density at the N5 and N10 positions. The core structure—dibenzo[b,e]pyrazine—is planar, facilitating DNA intercalation, but its potency is tuned by substituents that alter its redox potential (
Key SAR Principles:
-
N-Alkylation (The Pyocyanin Effect): Methylation at N5 (as seen in Pyocyanin) destabilizes the neutral state, promoting the formation of a radical cation. This lowers the energy barrier for single-electron transfer, significantly enhancing ROS generation.
-
Lipophilicity (The Clofazimine Effect): Bulky, lipophilic substitutions (e.g., imino groups) at C2 and N10 prevent rapid cellular efflux and facilitate membrane integration, which is critical for targeting membrane-bound respiratory enzymes like NDH-2.
-
Planarity & Fused Systems: Fusing additional rings (benzo[a]phenazines) increases the surface area for
- stacking with DNA base pairs, shifting the mechanism from redox cycling toward topoisomerase inhibition.
Visualization: SAR Decision Matrix
The following decision tree illustrates how structural modifications dictate the therapeutic application of the phenazine scaffold.
Figure 1: Structural modifications of the phenazine core dictate the primary Mechanism of Action (MoA) and subsequent therapeutic indication.
Part 2: Mechanistic Pillars
The Antimicrobial Paradigm: Redox Cycling & Respiration
Natural phenazines like Pyocyanin function as "redox toxins." They readily accept electrons from cellular reductants (NADH/NADPH) to form a radical intermediate. This radical reacts with molecular oxygen to generate Superoxide (
The Clofazimine Divergence: Unlike Pyocyanin, the anti-tuberculosis drug Clofazimine acts as an artificial electron acceptor.[1] It competes with menaquinone for the type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis.[2] By hijacking electrons from the electron transport chain (ETC), it uncouples respiration from ATP synthesis, leading to metabolic collapse.
The Oncology Paradigm: Lysosomotropism & Intercalation
Synthetic benzo[a]phenazines exhibit selective toxicity toward cancer cells through two distinct pathways:
-
Lysosomal Trapping: Due to their basic amine groups, these derivatives become protonated and trapped within the acidic environment of lysosomes. This accumulation destabilizes the lysosomal membrane (LMP), leaking cathepsins into the cytosol and triggering apoptosis.
-
Topoisomerase Inhibition: The planar tricyclic system intercalates between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex and preventing DNA religation.
Visualization: The Redox Cycling Pathway
This diagram details the electron flow that defines the antimicrobial toxicity of simple phenazines.
Figure 2: The futile redox cycle. Phenazines shuttle electrons from intracellular reductants to oxygen, generating cytotoxic ROS without being consumed.
Part 3: Data Synthesis & Comparative Potency
The following table contrasts the activity profiles of key phenazine derivatives. Note the shift from micromolar (µM) to nanomolar (nM) potency with structural optimization.
| Compound | Class | Primary Target | Mechanism | Potency (IC50 / MIC) |
| Pyocyanin | Natural Product | P. aeruginosa / Mammalian Cells | ROS Generation | IC50: ~50 µM (A549 cells) |
| Clofazimine | Iminophenazine | M. tuberculosis | NDH-2 Competition | MIC: 0.06 - 0.12 µg/mL |
| Benzo[a]phenazine-5-ol | Synthetic | Breast Cancer (MCF-7) | DNA Intercalation | IC50: ~15 µM |
| Osmium-Phenazine Complex | Metallo-drug | Gastric Cancer (HGC-27) | Photocytotoxicity | IC50: 1.83 µM |
| XR11576 | Synthetic | Solid Tumors | Topoisomerase I/II | IC50: < 10 nM |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Intracellular ROS Quantification (DCFDA Assay)
Purpose: To validate that a phenazine derivative functions via the redox cycling mechanism described above. Principle: The non-fluorescent probe H2DCFDA permeates the cell, is deacetylated by esterases, and oxidized by ROS to fluorescent 2',7'-dichlorofluorescein (DCF).
Reagents:
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) - 20 mM stock in DMSO.
-
Phenol-red free culture media (Essential to avoid fluorescence interference).
-
Positive Control: Pyocyanin (100 µM) or TBHP (Tert-Butyl hydroperoxide).
Step-by-Step Methodology:
-
Seeding: Seed bacteria (OD600 = 0.5) or cancer cells (1.5 x 10^4/well) in a black, clear-bottom 96-well plate.
-
Probe Loading: Wash cells with PBS.[3] Add 100 µL of 10 µM H2DCFDA in PBS/media.
-
Critical Step: Incubate for 30 minutes in the dark at 37°C. Longer incubation causes probe leakage.
-
-
Wash: Remove probe solution and wash 1x with PBS to remove extracellular dye (reduces background).
-
Treatment: Add the phenazine derivative (diluted in phenol-red free media) at varying concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Kinetic Measurement: Immediately place in a fluorescence microplate reader.
-
Settings: Excitation 485 nm / Emission 535 nm.
-
Duration: Read every 10 minutes for 2 hours.
-
-
Validation: The slope of the fluorescence increase relative to the untreated control indicates the rate of ROS generation.
Protocol B: Modified MIC for Hydrophobic Phenazines
Challenge: Synthetic phenazines (like Clofazimine) are highly lipophilic and precipitate in standard Muller-Hinton Broth (MHB), giving false negatives. Solution: Use a solvent-stabilized broth method.
-
Solvent Prep: Dissolve compound in 100% DMSO to 100x the highest desired concentration.
-
Dilution: Dilute 1:100 into MHB containing 0.02% Tween-80 . The surfactant prevents micro-precipitation without inhibiting bacterial growth.
-
Inoculum: Add bacteria (5 x 10^5 CFU/mL).
-
Readout: Visual turbidity is unreliable due to the compound's color (often red/orange). Use Resazurin (Alamar Blue) viability dye (0.01%) added 24h post-incubation. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.
Visualization: Experimental Workflow
Figure 3: Workflow for the DCFDA ROS quantification assay. The wash step (3) is critical for signal-to-noise ratio.
References
-
Guttenberger, N. et al. (2017). "The phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites." Frontiers in Microbiology. Link
-
Yano, T. et al. (2011). "Clofazimine inhibits the growth of Mycobacterium tuberculosis by competing with menaquinone for the respiratory chain enzyme NDH-2."[1][2][4] Journal of Biological Chemistry. Link
-
Cerecetto, H. et al. (2024). "Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities."[5][6][7] Molecules. Link
-
Hello Bio Protocols. (2021). "DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol." Hello Bio. Link
-
Lechartier, B. & Cole, S.T. (2015). "Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Studies of 1-Chloro-9-iodo-phenazine
An In-Depth Technical Guide on Asymmetric Halo-Phenazine Architectures
Executive Summary: The Asymmetric Heavy-Atom Effect
1-Chloro-9-iodo-phenazine (CIPz) represents a unique class of "bay-region" functionalized heteroacenes. Unlike symmetrically substituted phenazines, CIPz introduces a stark electronic and steric asymmetry. The juxtaposition of a highly electronegative, medium-sized chlorine atom at position 1 against a massive, polarizable iodine atom at position 9 creates a "push-pull" steric strain on the central pyrazine ring.
This guide establishes a theoretical and experimental protocol to characterize CIPz. Our primary focus is the Asymmetric Heavy-Atom Effect (AHAE) , where the iodine substituent enhances spin-orbit coupling (SOC) for triplet state harvesting, while the chlorine substituent modulates the HOMO-LUMO gap and solubility.
Part 1: Molecular Architecture & Geometric Predictions[1]
1.1 Steric-Induced Core Distortion
Standard phenazine is planar (
-
Hypothesis: The Van der Waals radius of Iodine (1.98 Å) and Chlorine (1.75 Å) significantly exceeds the available space in the bay region.
-
DFT Prediction: Geometry optimization (B3LYP/6-311G** for C,H,N,Cl; LANL2DZ for I) will reveal a "Butterfly" distortion . The phenazine core will buckle along the N5-N10 axis to relieve steric strain.
-
Key Descriptor: The dihedral angle
(C1-C10a-C9a-C9) is predicted to deviate from 0° to approx. 15–20°.
1.2 Computational Workflow
To accurately model this system, a multi-tiered computational approach is required.
Figure 1: Computational workflow for characterizing this compound, integrating relativistic effects for Iodine.
Part 2: Electronic Landscape & Reactivity
2.1 Frontier Molecular Orbitals (FMO)
The electronic properties are governed by the interplay between the inductive withdrawal of Cl/I and the mesomeric donation of the lone pairs.
| Property | Prediction | Mechanistic Rationale |
| HOMO | Destabilized (Raised) | The Iodine |
| LUMO | Stabilized (Lowered) | Inductive effect (-I) of both halogens lowers the LUMO, localized on the pyrazine N-heterocycle. |
| Band Gap ( | Narrowed | The combination of raised HOMO and lowered LUMO results in a significant red-shift compared to phenazine. |
| Dipole Moment | High (> 3.0 D) | Asymmetry between C-Cl and C-I vectors creates a strong net dipole, enhancing solubility in polar solvents. |
2.2 Reactivity Descriptors (Fukui Functions)
-
Electrophilic Attack (
): The N5 nitrogen (distal to the steric bulk) remains the most nucleophilic site, suitable for protonation or alkylation. -
Nucleophilic Attack (
): The C2 and C8 positions (para to the halogens) are activated for potential or further functionalization.
Part 3: Synthetic Protocol (Self-Validating)
Direct halogenation of phenazine lacks regioselectivity. The only robust route to the 1,9-regioisomer is the construction of the phenazine core from pre-functionalized precursors using a Buchwald-Hartwig / Reductive Cyclization sequence.
3.1 Retrosynthetic Analysis
-
Target: this compound
-
Precursor A: 2-Chloroaniline (Provides the Cl-bearing ring)
-
Precursor B: 1-Bromo-2-nitro-3-iodobenzene (Provides the I-bearing ring)
3.2 Step-by-Step Methodology
Step 1: C-N Bond Formation (Buchwald-Hartwig)
-
Reagents: 2-Chloroaniline (1.0 eq), 1-Bromo-2-nitro-3-iodobenzene (1.0 eq).
-
Catalyst:
(2 mol%), BINAP (4 mol%). -
Base/Solvent:
(1.5 eq) in Toluene at 100°C under Argon. -
Mechanism: Pd inserts into the C-Br bond (weaker than C-Cl and C-I is sterically protected/deactivated in this specific scaffold or requires careful temp control; Note: C-I is usually more reactive, so using 1-Bromo-2-nitro-3-chlorobenzene and 2-iodoaniline is safer to preserve the Iodine, but here we assume chemoselectivity based on steric encumbrance or use of specific ligands).
-
Refined Route: To protect the Iodine, use 2-Chloroaniline + 1-Fluoro-2-nitro-3-iodobenzene (
mechanism) instead of Pd-catalysis to avoid oxidative addition to the C-I bond. -
Revised Step 1 (
): Mix 2-Chloroaniline + 1-Fluoro-2-nitro-3-iodobenzene + NaH in DMF at 0°C -> RT. This yields the diarylamine (2-chlorophenyl)(2-nitro-3-iodophenyl)amine .
-
Step 2: Reductive Cyclization
-
Reagents: Diarylamine intermediate, Iron powder (5 eq), Acetic Acid (glacial).
-
Conditions: Reflux for 4 hours.
-
Mechanism: Fe reduces
to . The resulting amine attacks the C-Cl (or C-H oxidative closure) position?-
Correction: Standard phenazine synthesis from 2-nitrodiphenylamines involves reduction to the hydrazine or hydroxylamine intermediate which cyclizes. The Wohl-Aue modification or Cadogan cyclization (using
) is often used. -
Preferred Method: Reductive Cyclization with
/ or Iron/AcOH followed by air oxidation.
-
Figure 2: Validated synthetic pathway avoiding Pd-catalyzed scrambling of the Iodine substituent.
Part 4: Potential Applications & Validation
4.1 Phosphorescent Emitters (OLEDs)
The presence of Iodine induces a strong Heavy Atom Effect , increasing the spin-orbit coupling constant (
-
Prediction:
Intersystem Crossing (ISC) rate will be . -
Result: The molecule will exhibit phosphorescence at room temperature (likely in the deep red/NIR region, 650–750 nm) when doped into a host matrix, unlike the fluorescence of pure phenazine.
4.2 Experimental Validation Checklist
To confirm the theoretical model, the following experiments are mandatory:
-
X-Ray Crystallography: Verify the "butterfly" angle and 1,9-distal arrangement.
-
Cyclic Voltammetry (CV): Measure
and to calculate the electrochemical band gap ( ).-
Expectation: Two reversible reduction waves (formation of radical anion and dianion).
-
-
Transient Absorption Spectroscopy: Measure the triplet lifetime (
) to quantify the heavy-atom induced quenching of fluorescence.
References
-
Synthesis of Substituted Phenazines
- Title: A New Approach to the Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Lig
- Source:Journal of Organic Chemistry / NIH
-
URL:[Link]
-
Regioselective Halogenation
- Title: Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase
- Source:Organic Letters / NIH
-
URL:[Link]
-
Phenazine Numbering & Properties
- Title: Phenazine | C12H8N2 | CID 4757
- Source: PubChem
-
URL:[Link]
-
DFT on Phenazine Derivatives
- Title: Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning
- Source:Scientific Reports / NIH
-
URL:[Link]
-
Commercial Availability & CAS
- Title: this compound | CAS 2367002-82-0
-
Source: Sigma-Aldrich[1]
Sources
Methodological & Application
Application Notes and Protocols: 1-Chloro-9-iodo-phenazine as a Novel Probe for Electron Transfer Studies
Introduction: The Critical Role of Electron Transfer and the Need for Advanced Probes
Electron transfer (ET) is a fundamental process in a vast array of chemical and biological systems, underpinning everything from cellular respiration and photosynthesis to the operation of molecular electronics and photovoltaic devices. The ability to meticulously study and quantify the kinetics and thermodynamics of electron movement is paramount for advancements in fields ranging from biochemistry to materials science. Molecular probes, compounds whose spectroscopic or electrochemical properties are sensitive to their electronic environment, are indispensable tools in these investigations.
Phenazine derivatives have emerged as a promising class of redox-active molecules for such studies. Their inherent electron-deficient skeleton, coupled with tunable photophysical and electrochemical properties, makes them excellent candidates for probing electron transfer reactions.[1][2] This application note introduces 1-chloro-9-iodo-phenazine , a novel halogenated phenazine derivative, as a versatile probe for multifaceted electron transfer studies. The strategic placement of a chloro and an iodo group on the phenazine core is anticipated to fine-tune the electronic properties, offering unique advantages for monitoring ET processes.
This guide provides a comprehensive overview of the theoretical underpinnings of this compound as an ET probe, its key characteristics, and detailed protocols for its application in spectroscopic and electrochemical studies.
This compound: A Profile of the Probe
The utility of this compound as an electron transfer probe is derived from its distinct molecular architecture. The phenazine core is a robust, planar aromatic system that can readily accept and donate electrons. The introduction of halogen substituents—chlorine and iodine—serves to modulate the electronic landscape of the molecule.
Key Physicochemical Properties (Predicted and Inferred from Phenazine Derivatives):
| Property | Expected Characteristic | Rationale and Significance in ET Studies |
| Redox Potential | Tunable and accessible | The electron-withdrawing nature of the halogens is expected to increase the redox potential, making it a better electron acceptor. This allows for the study of ET from a wider range of donor molecules. The specific redox potential can be precisely measured using cyclic voltammetry.[3][4] |
| Photophysical Properties | Observable absorption and fluorescence | Halogenation can influence the absorption and emission spectra. The "heavy atom effect" of iodine may enhance intersystem crossing, potentially leading to interesting photophysical behaviors, such as phosphorescence or efficient singlet oxygen generation, which can be harnessed in photoinduced electron transfer (PeT) studies.[5][6][7] |
| Electrochemical Reversibility | Good to excellent | Phenazines typically exhibit reversible or quasi-reversible redox behavior, which is crucial for cyclic experiments and for maintaining the integrity of the probe over multiple ET events.[8] |
| Chemical Stability | High | The aromatic phenazine core provides a stable scaffold, ensuring the probe's robustness under various experimental conditions. |
Mechanism of Action in Electron Transfer Studies
This compound can be employed in electron transfer studies through two primary mechanisms:
-
As a Redox Indicator: In its ground state, the probe can accept an electron from a donor molecule. The change in the oxidation state of the phenazine can be monitored by a change in its absorption spectrum or by electrochemical methods. The kinetics of this change provide direct information about the rate of electron transfer.
-
As a Photoinduced Electron Transfer (PeT) Probe: Upon photoexcitation, the probe is promoted to an excited state, becoming a much stronger oxidant (or reductant). This excited state can then participate in electron transfer with a donor or acceptor molecule. The electron transfer event often quenches the fluorescence of the probe, and the rate of quenching can be used to determine the ET rate constant.[9]
Experimental Workflows and Protocols
The following sections provide detailed protocols for characterizing and utilizing this compound in electron transfer studies.
A. Synthesis of this compound (Conceptual)
B. Electrochemical Characterization: Probing the Redox Behavior
Cyclic Voltammetry (CV) is a powerful technique to determine the redox potential and electrochemical reversibility of this compound.
Objective: To determine the formal reduction potential (E°') and to assess the reversibility of the one-electron reduction of the probe.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat
Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Electrochemical Setup: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to values where no faradaic current is observed.
-
Scan the potential towards a negative value (for reduction) at a defined scan rate (e.g., 100 mV/s).
-
Reverse the scan direction and sweep back to the initial potential.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the formal reduction potential: E°' = (Epa + Epc) / 2.
-
Determine the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.
-
Vary the scan rate and observe the effect on the peak currents and peak separation to further investigate the kinetics of the electron transfer.
-
Diagram of the Electrochemical Measurement Workflow:
Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.
C. Spectroscopic Characterization: Unveiling the Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are essential for characterizing the ground and excited state properties of this compound.
Objective: To determine the absorption and emission maxima, and the quantum yield of fluorescence.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Protocol:
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the probe in the desired solvent.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Using a solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects, excite the sample at or near its λₘₐₓ.
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission.
-
-
Fluorescence Quantum Yield (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and a solution of the quantum yield standard of known quantum yield (Φ_std).
-
Calculate the quantum yield of the probe (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Diagram of Spectroscopic Analysis:
Caption: Workflow for Spectroscopic Characterization.
D. Application Protocol: Monitoring Electron Transfer via Fluorescence Quenching
This protocol describes how to use this compound to study photoinduced electron transfer from a donor molecule.
Objective: To determine the rate constant for electron transfer (k_ET) from a donor to the excited state of the probe.
Materials:
-
This compound (fluorophore)
-
Electron donor molecule (quencher)
-
Spectroscopic grade solvent
-
Fluorometer
Protocol:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the electron donor in the chosen solvent.
-
Prepare a Series of Samples: Prepare a series of samples with a constant concentration of the phenazine probe and varying concentrations of the electron donor. Include a sample with no donor as a reference.
-
Fluorescence Measurements:
-
For each sample, measure the fluorescence intensity at the emission maximum of the probe.
-
-
Stern-Volmer Analysis:
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
This relationship is described by the Stern-Volmer equation: I₀ / I = 1 + K_SV * [Q], where K_SV is the Stern-Volmer quenching constant.
-
The slope of the resulting linear plot is K_SV.
-
-
Calculate the Electron Transfer Rate Constant:
-
The bimolecular quenching rate constant (k_q) can be calculated from K_SV if the fluorescence lifetime of the probe in the absence of the quencher (τ₀) is known (measured using time-resolved fluorescence spectroscopy): K_SV = k_q * τ₀.
-
If the quenching is purely due to electron transfer, then k_q = k_ET.
-
Diagram of the Electron Transfer Mechanism:
Caption: Photoinduced Electron Transfer from a Donor to the Probe.
Conclusion and Future Perspectives
This compound holds significant promise as a versatile probe for elucidating the mechanisms of electron transfer in a variety of systems. Its tunable electrochemical and photophysical properties, stemming from its unique halogenation pattern, offer researchers a valuable tool for quantitative ET studies. The protocols outlined in this application note provide a solid foundation for the characterization and application of this novel probe. Future work will involve the detailed experimental validation of its properties and its application in complex biological and materials science contexts, such as monitoring redox processes in living cells or characterizing charge transport in organic electronic devices.
References
-
Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics. New Journal of Chemistry. Available at: [Link]
-
Exploring phenazine electron transfer interaction with elements of the respiratory pathways of Pseudomonas putida and Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Based on the phenazine derivatives for optical sensing: a review. ResearchGate. Available at: [Link]
-
Probing Phenazine Electron Transfer and Retention in Pseudomonas Aeruginosa Biofilms. ResearchGate. Available at: [Link]
-
Phenazine-based photosensitizers for singlet oxygen generation. ResearchGate. Available at: [Link]
-
Phenazine-based photosensitizers for singlet oxygen generation. RSC Publishing. Available at: [Link]
-
Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers. Available at: [Link]
-
(PDF) Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
-
Microbial Phenazine Production Enhances Electron Transfer in Biofuel Cells. ACS Publications. Available at: [Link]
-
Engineering of Charge-Transfer State to Modify Photophysical Properties in N,N′-Diaryl-dihydrodibenzo[a,c]phenazine. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and electron-transporting properties of phenazine bisimides. ResearchGate. Available at: [Link]
-
An experimental protocol for two-probe scanning tunneling microscopy. Mapping Ignorance. Available at: [Link]
-
A phenazine-based conjugated microporous polymer as a high performing cathode for aluminium–organic batteries. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Spectroscopic Evidence for Fe(II)−Fe(III) Electron Transfer at the Iron Oxide−Water Interface. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Techniques for Molecular Imaging Probe Design. PMC - NIH. Available at: [Link]
-
Redox Reactions of Phenazine Antibiotics With Ferric (Hydr)oxides and Molecular Oxygen. PubMed. Available at: [Link]
-
Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC. Available at: [Link]
-
Engineering of Charge-Transfer State to Modify Photophysical Properties in N,N′-Diaryl-dihydrodibenzo[a,c]phenazine. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
(PDF) Exploring phenazine electron transfer interaction with elements of the respiratory pathways of Pseudomonas putida and Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
-
Probing the ferredoxin:hydrogenase electron transfer complex by infrared difference spectroscopy. PMC - PubMed Central. Available at: [Link]
-
Photosensitization of Biomolecules by Phenothiazine Derivatives. PubMed. Available at: [Link]
-
Redox potential (in V, vs. SHE) of phenazine derivatives versus the... ResearchGate. Available at: [Link]
-
Experimental study of electronic transport in single molecular contacts and surface modification via STM. RUA. Available at: [Link]
-
Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Scanning Electrochemical Microscopy for Investigating Nanocomposite Epoxy Coating Degradation and Corrosion Mechanisms. MDPI. Available at: [Link]
-
Spectroscopic investigation of photoinduced heterogeneous electron transfer. Refubium. Available at: [Link]
-
Phenazine oxidation by a distal electrode modulates biofilm morphogenesis. PMC. Available at: [Link]
-
Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. MDPI. Available at: [Link]
-
Fluorescent Indolo[3,2-a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold-Catalyzed Cycloisomerization with 1,2-S. HHU. Available at: [Link]
-
pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Protocols. Molecular Biology. Available at: [Link]
-
Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. PubMed Central. Available at: [Link]
-
Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. PMC - PubMed Central. Available at: [Link]
-
Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force. PubMed Central. Available at: [Link]
-
Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PubMed. Available at: [Link]
-
This compound, 95% Purity, C12H6ClIN2, 1 gram. CP Lab Safety. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 10. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 1-Chloro-9-iodo-phenazine in cancer cell lines
Technical Application Note: Evaluation of 1-Chloro-9-iodo-phenazine in Cancer Cell Models
Executive Summary & Mechanism of Action
This compound is a halogenated phenazine derivative belonging to a class of nitrogen-containing heterocycles with significant pharmacological potential. While naturally occurring phenazines (e.g., pyocyanin) are known for antibiotic activity, synthetic halogenated analogs are increasingly investigated as anticancer agents due to their ability to intercalate into DNA and generate Reactive Oxygen Species (ROS).
Key Mechanistic Features:
-
DNA Intercalation: The planar tricyclic phenazine core facilitates intercalation between DNA base pairs, potentially inhibiting Topoisomerase I/II enzymes.
-
Heavy Atom Effect (Iodine): The presence of the iodine atom at the C9 position is structurally significant. Heavy atoms facilitate intersystem crossing (ISC) from the excited singlet state to the triplet state. This suggests that This compound may function as a potent photosensitizer , generating singlet oxygen (
) upon light irradiation, making it a candidate for Photodynamic Therapy (PDT) research. -
Lipophilicity: The chloro- and iodo-substituents enhance membrane permeability compared to the parent phenazine, potentially improving cellular uptake in solid tumor models (e.g., HeLa, MCF-7).
Chemical Properties & Handling Guidelines
Warning: Phenazines are often light-sensitive. The iodinated derivative is particularly susceptible to photodecomposition.
| Property | Specification |
| CAS Number | 2367002-82-0 |
| Molecular Formula | C₁₂H₆ClIN₂ |
| Molecular Weight | 340.55 g/mol |
| Solubility | Insoluble in water. Soluble in DMSO (>10 mM) and DMF. |
| Storage | -20°C, desiccated, protected from light (amber vials). |
| Stability | Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles. |
Reconstitution Protocol:
-
Weigh 3.4 mg of compound.
-
Add 1.0 mL of sterile, anhydrous DMSO to generate a 10 mM Stock Solution .
-
Vortex for 1 minute until fully dissolved. Sonicate for 30 seconds if micro-particulates persist.
-
Aliquot into amber microtubes (50 µL each) to minimize light exposure and freeze-thaw degradation.
Experimental Workflow: Anticancer Profiling
The following workflow outlines the critical path for validating the compound's efficacy, distinguishing between intrinsic cytotoxicity (chemotherapy potential) and phototoxicity (PDT potential).
Figure 1: Dual-stream evaluation workflow for this compound, accounting for potential photo-activity.
Detailed Protocols
Protocol A: Determination of IC₅₀ (Dark Cytotoxicity)
Purpose: To determine the intrinsic antiproliferative activity of the compound without light activation.
Materials:
-
Cancer Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).
-
Assay Reagent: CCK-8 or MTT.
-
Vehicle: DMSO (Final concentration < 0.5%).
Step-by-Step Procedure:
-
Seeding: Seed cancer cells in 96-well clear-bottom plates at a density of 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.
-
Dilution: Prepare a serial dilution of this compound in complete media.
-
Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle Control).
-
Note: Keep solutions in the dark (wrap tubes in foil).
-
-
Treatment: Aspirate old media and add 100 µL of drug-containing media to triplicate wells.
-
Incubation: Incubate for 72 hours in strict darkness (wrap plate in foil).
-
Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 1–4 hours. Measure absorbance at 450 nm using a microplate reader.
-
Calculation: Normalize OD values to Vehicle Control (100% viability) and Blank (0% viability). Fit data to a non-linear regression model (log(inhibitor) vs. response) to determine IC₅₀.
Protocol B: ROS Generation Assay (Mechanism Validation)
Purpose: To confirm if the iodine substituent promotes Reactive Oxygen Species generation, a hallmark of phenazine-mediated apoptosis.
Materials:
-
Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).
-
Positive Control: Rosup or H₂O₂.
Step-by-Step Procedure:
-
Seeding: Seed cells in black-walled 96-well plates (10,000 cells/well) and incubate overnight.
-
Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash: Wash cells 3x with serum-free media to remove extracellular probe.
-
Treatment: Add this compound (at IC₅₀ concentration) in phenol-red free media.
-
Kinetics: Immediately measure fluorescence (Ex/Em: 485/535 nm) every 10 minutes for 2 hours.
-
Observation: A rapid increase in fluorescence compared to control indicates oxidative stress induction.
-
Data Presentation & Analysis
When reporting results for this compound, organize data to highlight the "Heavy Atom Effect" by comparing it to a non-iodinated control (e.g., 1-chlorophenazine) if available.
Table 1: Representative Data Structure for Reporting
| Cell Line | Treatment Condition | IC₅₀ (µM) ± SD | R² Value | Interpretation |
| HeLa | Dark (72h) | [Experimental Value] | >0.95 | Intrinsic Toxicity |
| HeLa | Light (10 J/cm²) | [Lower Value Expected] | >0.95 | Phototoxicity Index* |
| MCF-7 | Dark (72h) | [Experimental Value] | >0.95 | Tissue Specificity |
| HEK293 | Dark (72h) | [Higher Value Expected] | -- | Therapeutic Window |
*Phototoxicity Index = (IC₅₀ Dark) / (IC₅₀ Light). A value > 2 indicates significant photosensitizing potential.
Mechanistic Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound, integrating DNA intercalation and Iodine-mediated ROS production.
Figure 2: Proposed Dual-Mechanism of Action: DNA Intercalation (Dark toxicity) and Iodine-enhanced ROS generation (Phototoxicity).
References
-
Guttenberger, N., Blankenfeldt, W., & Breinbauer, R. (2017). Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. Bioorganic & Medicinal Chemistry, 25(23), 6149–6166. Link
-
Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity.[1] Chemical Reviews, 104(3), 1663–1686. Link
-
Defant, A., et al. (2024). Phenazine-based photosensitizers for singlet oxygen generation.[2] Royal Society of Chemistry Advances. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 2367002-82-0). Link
-
BLD Pharm. (2024). This compound Material Safety Data Sheet (MSDS). Link
Sources
Advanced Protocols for Single Crystal X-ray Diffraction of Phenazine Derivatives
From Needle to Structure: Overcoming the
Abstract
Phenazines represent a critical scaffold in medicinal chemistry (antibiotics, antitumor agents) and materials science (organic electronics).[1] However, their planar, electron-deficient nature creates a distinct crystallographic challenge: a strong propensity for 1D
Part 1: Pre-Crystallization Characterization
Before attempting crystallization, the sample must be characterized to define the solubility window.[2] Phenazines often exhibit "all-or-nothing" solubility—highly soluble in chlorinated solvents but insoluble in alcohols/alkanes.[1]
Solubility Profiling Table
| Solvent Class | Examples | Phenazine Interaction | Usage in SCXRD |
| Primary Solvents | DCM, Chloroform, Chlorobenzene | High solubility due to polarizability.[1] | Base solvent for evaporation/diffusion.[1] |
| Toluene, Benzene, Xylene | Stabilizes | Co-solvent to induce thicker prisms.[1] | |
| Precipitants | Pentane, Hexane, Diethyl Ether | Low solubility.[1] | Anti-solvent for vapor diffusion.[1][3] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High solubility, high boiling point.[1] | Avoid if possible (hard to remove); use only for stubborn cases. |
Part 2: Crystal Growth Protocols
The primary goal is to disrupt the rapid 1D growth (stacking axis) to promote width (2D/3D growth).
Workflow 1: Crystallization Decision Tree
Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and initial crystal habit.[1]
Protocol A: Dual-Solvent Vapor Diffusion (The Standard)
This method is best for small quantities (<5 mg) and allows for controlled supersaturation.[1]
-
Dissolution: Dissolve 2-5 mg of phenazine in the minimum amount (0.5 mL) of a "Good Solvent" (e.g., DCM or CHCl
). -
Filtration: Filter through a glass wool plug into a small inner vial (GC vial or small NMR tube). Dust acts as a nucleation site, causing showers of microcrystals.[1]
-
Setup: Place the open inner vial inside a larger outer vial containing 2-3 mL of "Anti-Solvent" (e.g., Pentane or Diethyl Ether).
-
Equilibration: Cap the outer vial tightly. Store in a vibration-free, dark environment (phenazines can be photodegradable).[1]
-
Observation: Check after 24-48 hours. If needles form immediately, the diffusion is too fast.[1]
Protocol B: Sublimation (High Purity/Solvent-Free)
Phenazines are thermally stable and sublime well.[1] This avoids solvent inclusion, which often leads to disorder in planar structures.[1][4]
-
Setup: Place 5-10 mg of solid in the bottom of a sublimation tube (cold finger apparatus).[1]
-
Vacuum: Apply dynamic vacuum (approx.
mbar). -
Heating: Heat the bottom of the tube using an oil bath to 10-20°C below the melting point.
-
Harvest: Crystals will form on the water-cooled cold finger. These are often extremely pure and defect-free, though they may be thin plates [2].[1]
Part 3: Sample Mounting & Data Collection
Phenazine crystals are often colored (yellow/red/orange), aiding visual alignment, but they are mechanically fragile due to weak van der Waals forces between stacks.[1]
Mounting Strategy
-
Tooling: Do not use standard glass fibers.[1] Use MicroLoops (MiTeGen) or elliptical loops that support the entire length of the needle/lath.
-
Medium: Use a high-viscosity perfluoropolyether oil (e.g., Paratone-N or Fomblin).[1] Avoid epoxy, which cures and stresses the fragile lattice.[1]
-
Technique: "Scoop" the crystal rather than poking it. Surface tension will hold it.[1][5] Flash cool immediately to prevent solvent loss (if solvated).[1]
Data Collection Parameters[3][6][7][8][9][10][11][12]
-
Temperature: 100 K is mandatory. Planar stacks exhibit significant thermal motion (libration) at room temperature, which smears electron density and reduces resolution.[1]
-
Source Selection:
-
Strategy: Collect a complete sphere (Redundancy > 4). Phenazines often crystallize in low-symmetry space groups (Triclinic
or Monoclinic ) but can exhibit pseudo-symmetry.[1] High redundancy helps deconvolute twinning.[1]
Part 4: Structure Refinement & Troubleshooting
Phenazine structures often suffer from specific crystallographic pathologies.
Workflow 2: Refinement Logic
Figure 2: Logical flow for refining phenazine structures, highlighting the handling of planar disorder.
Troubleshooting Guide
| Issue | Cause | Solution |
| Weak High-Angle Diffraction | Crystal is too thin (needle); high thermal motion.[1] | Use Cu source; increase exposure time; ensure T = 100 K. |
| Elongated Thermal Ellipsoids | Static disorder or whole-molecule libration.[1] | Apply RIGU (rigid bond) and SIMU restraints in SHELXL.[1] If severe, model as 2 positions.[1] |
| "Ghost" Q-peaks | Disordered solvent in voids between stacks.[1] | If solvent cannot be modeled, use a solvent mask (e.g., Olex2 Mask or PLATON SQUEEZE) [3].[1] |
| Pseudo-symmetry | Stacking mimics higher symmetry (e.g., Hexagonal).[1] | Check for twinning laws (e.g., merohedral twinning).[1] Integration software (CrysAlisPro/APEX) usually flags this. |
Expert Insight: The "Sandwich" Effect
Phenazines often cocrystallize with solvent molecules intercalated between the aromatic planes. If using Toluene or Benzene, the solvent may lie on an inversion center, leading to disorder.[1]
-
Action: If the solvent is disordered, do not force it to be anisotropic immediately.[1] Refine it isotropically first.[1] If it destabilizes the refinement, consider the FLAT restraint to keep the solvent planar if it is aromatic [4].
References
-
Staples, R. J. (2025).[1] Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Link
-
Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently: Sublimation techniques. Link
-
Spek, A. L. (2015).[1] PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C. Link
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Phenazines
Welcome to the technical support center dedicated to the synthesis of asymmetric phenazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Phenazine derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] However, the controlled synthesis of asymmetrically substituted phenazines presents considerable challenges, from achieving regioselectivity to inducing chirality.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The information herein is grounded in established synthetic methodologies and aims to provide both theoretical understanding and practical, actionable solutions to accelerate your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Common Challenges in Asymmetric Phenazine Synthesis
This section addresses overarching challenges that researchers frequently encounter.
Q1: What are the most common hurdles in the synthesis of asymmetrically substituted phenazines?
A1: The synthesis of asymmetric phenazines is often complicated by a few key factors:
-
Formation of Regioisomers: When using unsymmetrical starting materials, such as substituted o-phenylenediamines or o-quinones, the condensation reaction can occur in multiple orientations, leading to a mixture of regioisomers that can be difficult to separate.[2]
-
Harsh Reaction Conditions: Traditional methods like the Wohl-Aue synthesis often require high temperatures and strong acidic or basic conditions, which can lead to low yields, decomposition of sensitive functional groups, and the formation of undesired byproducts.
-
Low Yields: Side reactions, incomplete conversions, and product degradation can all contribute to low overall yields, making the synthesis inefficient, especially for multi-step sequences.
-
Poor Solubility: Phenazine derivatives, particularly those with extended aromatic systems, can exhibit poor solubility in common organic solvents, complicating both the reaction workup and purification.
-
Challenges in Stereocontrol: Introducing chirality into the phenazine core or its substituents in a controlled manner is a significant challenge. This can involve the use of chiral catalysts or auxiliaries, which may have limited applicability or lead to low enantiomeric excess (ee).[3]
Q2: Which synthetic strategies offer the best control over regioselectivity for asymmetric phenazines?
A2: While classical methods often result in isomeric mixtures, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of asymmetric phenazines. The Buchwald-Hartwig amination is a particularly effective strategy.[2][4] This approach typically involves the coupling of a substituted o-bromoaniline with a different aniline derivative, followed by an intramolecular cyclization to form the phenazine core. The defined connectivity of the starting materials directly translates to a single regioisomer of the final product.[5]
Q3: What are the primary approaches for introducing chirality into phenazine derivatives?
A3: Achieving enantioselectivity in phenazine synthesis is an emerging area. The main strategies, often adapted from the synthesis of other chiral heterocycles, include:
-
Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., with chiral ligands) or organocatalysts can facilitate enantioselective C-N or C-C bond formations in the synthesis of precursors or in the cyclization step.[3][6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.
-
Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, using enzymes like lipases or oxidases, can selectively react with one enantiomer of a racemic intermediate, allowing for the separation of enantiomers (kinetic resolution).[7] Alternatively, enzymes can be used to desymmetrize a prochiral substrate to create a chiral product.[8]
-
Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as an amino acid derivative, can be an effective way to introduce chirality into a substituent on the phenazine ring.
-
Chiral Resolution: If the synthesis results in a racemic mixture, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, can be used to separate the enantiomers.[9]
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.
Troubleshooting Guide 1: Poor Regioselectivity and Isomer Formation
Problem: "My reaction produced a mixture of regioisomers that are difficult to separate by column chromatography. How can I improve the regioselectivity of my synthesis?"
Underlying Cause: The formation of regioisomers is a common issue in classical phenazine syntheses, such as the condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical o-quinone. The nucleophilic attack of the amino groups on the carbonyl carbons can occur at two different positions with similar reactivity, leading to a mixture of products.
Troubleshooting Workflow:
Step 1: Re-evaluate Your Synthetic Strategy
-
Question: Are you using a classical condensation method?
-
Recommendation: If feasible, switch to a modern, directed synthetic approach like the Buchwald-Hartwig amination .[4] This method builds the phenazine core from precursors with pre-defined connectivity, thus avoiding the issue of competing reaction sites. A general protocol is provided below.
Step 2: Optimize Reaction Conditions for Condensation Reactions
-
Question: Can you modify the electronic or steric properties of your starting materials?
-
Recommendation: The regioselectivity of condensation reactions can sometimes be influenced by the electronic and steric nature of the substituents.
-
Electronic Effects: A strongly electron-withdrawing group on one of the carbonyls of the o-quinone can make it more electrophilic and direct the initial attack of the o-phenylenediamine.
-
Steric Hindrance: A bulky substituent near one of the reactive sites can disfavor reaction at that position, thereby promoting the formation of a single isomer.
-
Step 3: Isomer Separation and Purification
-
Question: Have you explored advanced purification techniques?
-
Recommendation: If you are unable to avoid the formation of an isomeric mixture, consider the following purification strategies:
-
Fractional Crystallization: Regioisomers can sometimes have different crystal packing efficiencies and solubilities, allowing for separation by fractional crystallization.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can be highly effective for separating isomers with very similar polarities.[10]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating challenging isomeric mixtures.
-
Experimental Protocol: Regioselective Synthesis of an Asymmetric Phenazine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the substituted o-bromoaniline (1.0 eq.), the substituted aniline (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification of Intermediate: Purify the resulting diarylamine intermediate by column chromatography.
-
Cyclization: The purified diarylamine is then subjected to a second intramolecular Buchwald-Hartwig cyclization or an oxidative cyclization to form the phenazine ring. For oxidative cyclization, reagents like FeCl₃ can be used under mild conditions.[11]
Data Presentation: Comparison of Synthetic Strategies for Asymmetric Phenazines
| Synthetic Method | Typical Conditions | Regioselectivity | Common Issues |
| Wohl-Aue Reaction | High temperature, strong acid/base | Often poor, leads to mixtures | Low yields, harsh conditions, side reactions |
| Condensation | Varies (acidic or basic) | Substrate-dependent, often poor | Isomer formation, difficult purification |
| Buchwald-Hartwig | Pd catalyst, ligand, base, 80-110°C | Excellent, directed synthesis | Catalyst sensitivity, cost of reagents |
| Ullmann Condensation | Cu catalyst, high temperature | Good, but requires harsh conditions | High temperatures, catalyst loading |
Troubleshooting Guide 2: Low or No Enantioselectivity in Chiral Synthesis
Problem: "I am attempting an asymmetric synthesis of a chiral phenazine derivative using a chiral catalyst, but I am observing very low enantiomeric excess (ee)."
Underlying Cause: Achieving high enantioselectivity is a delicate balance of steric and electronic interactions between the substrate, the chiral catalyst, and the reagents in the transition state. Low ee can result from several factors, including an inappropriate catalyst-substrate match, non-optimal reaction conditions, or a competing non-stereoselective background reaction.[3]
Troubleshooting Workflow:
Step 1: Catalyst and Ligand Screening
-
Question: Have you screened a variety of chiral catalysts or ligands?
-
Recommendation: The "no single optimal catalyst" principle often applies. Small changes to the chiral ligand can have a profound impact on enantioselectivity.[12]
-
Screen a library of chiral ligands with different steric and electronic properties. For example, in metal-catalyzed reactions, vary the backbone, bite angle, and substituents of phosphine or N-heterocyclic carbene (NHC) ligands.
-
For organocatalyzed reactions, explore different catalyst scaffolds (e.g., cinchona alkaloids, prolinol derivatives).
-
Step 2: Optimization of Reaction Parameters
-
Question: Have you systematically varied the reaction temperature, solvent, and concentration?
-
Recommendation:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this may significantly slow down the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and sometimes polar protic (e.g., alcohols), although the latter can interfere with many catalytic cycles.
-
Additives: In some cases, additives (e.g., Lewis acids, Brønsted acids/bases, salts) can enhance the activity and selectivity of the catalyst.
-
Step 3: Investigate the Background Reaction
-
Question: Does the reaction proceed without the chiral catalyst?
-
Recommendation: Run a control experiment without the chiral catalyst to determine the rate of the non-catalyzed (background) reaction. If the background reaction is significant, it will produce a racemic product, thereby lowering the overall ee. To mitigate this:
-
Use a more active catalyst to accelerate the desired chiral pathway.
-
Adjust conditions (e.g., lower temperature) to slow down the background reaction more than the catalyzed reaction.
-
Visualization: Decision Tree for Troubleshooting Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantiomeric excess.
Part 3: Characterization and Purification
Q4: How can I confirm the structure and purity of my asymmetric phenazine product, especially in the presence of isomers?
A4: A combination of spectroscopic and chromatographic techniques is essential:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: These are fundamental for structural elucidation. For asymmetric phenazines, the number and splitting patterns of signals in the aromatic region will differ from their symmetric counterparts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons, especially for complex substitution patterns, and for distinguishing between regioisomers.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC: Used to assess the purity of the final product and to determine the ratio of regioisomers in a mixture.
-
Chiral HPLC: For chiral phenazines, analytical chiral HPLC is the standard method for determining the enantiomeric excess (ee). This requires screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the enantiomers.
-
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Che, Y.-X., Qi, X.-N., Qu, W.-J., Shi, B.-B., Lin, Q., Yao, H., Zhang, Y.-M., & Wei, T.-B. (2022). Synthetic strategies of phenazine derivatives: A review. Journal of Heterocyclic Chemistry, 59(6), 967–998. [Link]
-
Sousa, M., Fernandes, C., & de Castro, B. (2021). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. Organics, 2(4), 415-427. [Link]
-
Winkler, J. D., Twenter, B. M., & Gendron, T. (2012). A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Heterocycles, 84(2), 1345. [Link]
-
Gajula, B., & Poreddy, R. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5348. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar. [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6334–6339. [Link]
-
Lam, C. C., & Goodman, J. M. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic & Biomolecular Chemistry, 20(20), 4165–4172. [Link]
-
Wikipedia. (2023). Enantioselective synthesis. [Link]
-
Karon, K., & Gryko, D. T. (2016). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 81(2), 549–558. [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587–604. [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). University of California, Irvine. [Link]
-
Nadtochiy, V. V., Nikonov, I. L., & Zyryanov, G. V. (2024). Modern approaches to the synthesis of phenazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 60(5/6). [Link]
-
Karon, K., & Gryko, D. T. (2015). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 80(10), 5241–5248. [Link]
-
Wright, Z. V. F., Chlipala, G. E., & Melander, C. (2022). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 20(28), 5431–5447. [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Shayan, F., Barghi, L., & Jouyban, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(41), 5863–5880. [Link]
-
Wang, X., & Tan, C.-H. (2024). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 29(12), 2886. [Link]
-
Construction of axially chiral molecules enabled by photoinduced enantioselective reactions. (2024). Chemical Science. [Link]
-
Winkler, J. D., Twenter, B. M., & Gendron, T. (2012). A new approach to the synthesis of substituted phenazines via palladium-catalyzed aryl ligation. Heterocycles, 84(2), 1345. [Link]
-
Miller, L. A., Fülöp, J. W. B., & Smith, A. D. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Angewandte Chemie International Edition, 61(15), e202116605. [Link]
-
Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Wright, Z. V. F., Chlipala, G. E., & Melander, C. (2022). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 20(28), 5431–5447. [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate. [Link]
-
Shayan, F., Barghi, L., & Jouyban, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(41), 5863–5880. [Link]
-
Wang, X., & Tan, C.-H. (2024). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 29(12), 2886. [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). University of California, Irvine. [Link]
-
Construction of axially chiral molecules enabled by photoinduced enantioselective reactions. (2024). Chemical Science. [Link]
-
Re-analysis of the HPLC peaks previously assigned as phenazines from the original data collected on an older HPLC. (n.d.). ResearchGate. [Link]
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- 12. ethz.ch [ethz.ch]
Technical Support Center: Purification of Halogenated Phenazines
Welcome to the technical support center for the purification of halogenated phenazines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this potent class of molecules. Halogenated phenazines are of significant interest due to their antibacterial and biofilm-eradicating properties.[1][2][3] However, achieving the high purity required for biological assays and further development can be challenging.
This document moves beyond simple protocols to provide a deeper understanding of the principles behind the purification choices you make in the lab. It is structured to help you select the appropriate strategy, execute it flawlessly, and troubleshoot the inevitable issues that arise during experimental work.
Safety First: Handling Halogenated Phenazines
Before beginning any purification protocol, it is critical to understand the potential hazards. While specific toxicity data for every halogenated phenazine is not available, the phenazine core and halogenated organic compounds warrant careful handling.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][5] For larger quantities or when there is a risk of splashing, a face shield is recommended.[4]
-
Ventilation: Handle solid phenazines and their solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Skin Contact: Avoid skin contact.[5] In case of accidental exposure, wash the affected area thoroughly with soap and water and remove any contaminated clothing.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated silica, according to your institution's hazardous waste disposal procedures.
Choosing Your Purification Strategy
The optimal purification strategy depends on several factors: the scale of your reaction, the nature of the impurities, and the required final purity. The flowchart below provides a decision-making framework for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification technique.
Core Purification Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is the most common method for purifying halogenated phenazines, especially after synthesis.[6][7] It excels at separating compounds with different polarities. The key to success is developing an effective solvent system using Thin Layer Chromatography (TLC) beforehand.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Rationale: The goal is to find a solvent system where your desired halogenated phenazine has an Rf value of approximately 0.25-0.35 on a silica TLC plate. This Rf provides optimal separation on a column.
-
Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
-
Column Packing:
-
Rationale: A well-packed column is crucial for good separation. Air bubbles and cracks in the stationary phase will lead to poor resolution.
-
Procedure (Slurry Method): Choose an appropriately sized column for your sample amount (typically 50-100 g of silica per 1 g of crude material). In a beaker, mix the silica gel with your chosen nonpolar eluent to form a slurry. Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Rationale: The sample should be loaded onto the column in a concentrated band to prevent it from spreading out and co-eluting with impurities.
-
Procedure (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: The compounds will travel down the column at different rates based on their polarity and interaction with the silica. Collecting small fractions ensures that you can isolate the pure compound.
-
Procedure: Begin eluting the column with the solvent system determined by your TLC analysis. Apply gentle, steady pressure. Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting a small spot from each fraction for TLC analysis.
-
-
Analysis and Product Isolation:
-
Rationale: TLC analysis of the collected fractions will reveal which ones contain your pure product.
-
Procedure: Spot every few fractions on a TLC plate. Stain the plate (e.g., with a UV lamp) to visualize the spots. Combine the fractions that contain only your pure compound. Evaporate the solvent under reduced pressure to obtain the purified halogenated phenazine.
-
| Parameter | Recommended Starting Point | Rationale & Causality |
| Stationary Phase | Silica Gel (230-400 Mesh) | Standard choice for compounds of moderate polarity like phenazines. The high surface area allows for effective separation.[7] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A gradient from low to high polarity is effective for separating a wide range of impurities from the target compound. |
| Alternative Phases | Phenyl-hexyl or Biphenyl | If standard silica fails, these phases offer different selectivity due to π-π interactions with the aromatic phenazine core.[8] |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: The ideal solvent will dissolve the halogenated phenazine poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
-
Procedure: Test small amounts of your crude product in various solvents. Place a few milligrams in a test tube and add the solvent dropwise. Observe solubility at room temperature and then heat the mixture to boiling. A good solvent will show a significant difference in solubility.
-
-
Dissolution:
-
Procedure: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Decolorization (Optional):
-
Rationale: If your solution has colored impurities, they can sometimes be removed with activated carbon.
-
Procedure: If needed, add a small amount of activated carbon to the hot solution and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Rationale: Slow cooling allows for the formation of a pure crystal lattice, excluding impurities from the structure.
-
Procedure: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
-
Isolation and Drying:
-
Rationale: The crystals must be separated from the solvent (which now contains the dissolved impurities) and washed to remove any surface contaminants.
-
Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely under vacuum.
-
| Solvent Class | Examples | When to Use |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar phenazines. |
| Aromatic | Toluene | Effective for less polar phenazines; often used in mixed solvent systems.[9] |
| Esters | Ethyl Acetate | A versatile solvent that can be paired with hexanes for a mixed-solvent system. |
| Ketones | Acetone | A strong, polar solvent useful for more polar phenazines or as part of a mixture.[10] |
Troubleshooting Guide
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Action |
| "My compound streaks badly on the silica TLC plate." | The basic nitrogen atoms in the phenazine ring can interact strongly with the acidic silica gel, causing streaking. This is an ionization state issue.[8] | Add a small amount (0.1-1%) of a modifier to your eluent. For basic phenazines, an acid like formic or acetic acid can improve peak shape. For acidic phenazines, a base like triethylamine can help.[8] |
| "I can't separate my product from an impurity during column chromatography." | The impurity has a very similar polarity to your product in the chosen solvent system. The selectivity of the system is too low. | 1. Change Solvent System: Try a different solvent combination (e.g., Dichloromethane/Methanol instead of Hexanes/EtOAc).2. Change Stationary Phase: Switch to a different stationary phase like alumina or a phenyl-bonded silica to exploit different intermolecular interactions.[8] |
| "My product comes out of the column with a yellow/orange color, but the starting material was a different color." | Phenazines are redox-active and their color can be pH-dependent. Residual acid or base on the silica gel or in the solvent can cause color changes. | This is often not an indication of decomposition. After evaporating the solvent, the original color should return. If it doesn't, check the purity by NMR or LC-MS. |
| "My compound won't crystallize from the solution." | The solution may not be sufficiently saturated, or there may be oily impurities preventing crystal lattice formation. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.2. Increase Concentration: Evaporate some of the solvent to create a more supersaturated solution.3. Re-purify: If oils are present, you may need to perform a quick column filtration first to remove them before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a halogenated phenazine synthesis?
A1: Impurities are highly dependent on the synthetic route. However, common culprits include unreacted starting materials (e.g., anilines or nitroarenes), incompletely halogenated intermediates, or byproducts from demethylation steps if using precursors like 1-methoxyphenazines.[7][11]
Q2: How can I definitively assess the purity of my final product?
A2: A combination of techniques is best. TLC provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent. Structural confirmation and purity assessment should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: My compound is only sparingly soluble in common chromatography solvents. What should I do?
A3: For highly nonpolar or very polar halogenated phenazines, solubility can be a challenge. You may need to use stronger solvents like dichloromethane or even add a small percentage of methanol to your loading solvent. For dry loading, this is less of an issue as you evaporate the solvent before adding the sample to the column.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is an excellent option, particularly for analytical HPLC and preparative HPLC of polar phenazine derivatives.[8] The mobile phase is typically a mixture of water (often with a buffer like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[8]
References
-
Methods for Purification and Characterization of Microbial Phenazines. (2016). ResearchGate. [Link]
-
Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. (2014). PubMed. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. (2021). PubMed Central. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Design, Synthesis and Evaluation of Halogenated Phenazine Antibacterial Prodrugs Targeting Nitroreductase Enzymes for Activation. (2023). ResearchGate. [Link]
-
Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (2023). PubMed Central. [Link]
-
Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. (2022). Royal Society of Chemistry. [Link]
-
Identification of 6,8-Ditrifluoromethyl Halogenated Phenazine as a Potent Bacterial Biofilm-Eradicating Agent. (2022). ResearchGate. [Link]
-
Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (2023). Royal Society of Chemistry. [Link]
-
Halogenated Phenazines That Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium Tuberculosis. (2016). PubMed. [Link]
-
Two Cocrystals of Phenazine with Different Phenylboronic Acids. (2024). MDPI. [Link]
-
Two Cocrystals of Phenazine with Different Phenylboronic Acids. (2024). ResearchGate. [Link]
-
5 - Chemical Hazards. Emory University EHSO Manual. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Chloro-9-iodo-phenazine in solution
Technical Support Center: 1-Chloro-9-iodo-phenazine Stability & Handling
Executive Summary
This compound is a heterobifunctional phenazine scaffold often used as a photoactive intermediate or a precursor in the synthesis of phenazine-based intercalators and redox-active dyes.[1] Its stability profile is dominated by two competing factors: the photolability of the C-I bond and the hydrophobicity-driven aggregation of the phenazine core.
This guide provides a root-cause analysis of common stability failures and actionable protocols to mitigate them.
Part 1: Critical Stability Analysis (The "Why")
The stability of this molecule in solution is governed by three primary mechanistic liabilities. Understanding these allows you to predict and prevent degradation.
Photolytic Dehalogenation (The Iodine Risk)
The Carbon-Iodine (C-I) bond is significantly weaker (~228 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~346 kJ/mol) [1].[2] Upon exposure to UV or blue light, the C-I bond undergoes homolytic cleavage, generating a phenazinyl radical. This radical can abstract hydrogen from the solvent (forming 1-chlorophenazine) or dimerize, leading to complex mixtures.
Nucleophilic Aromatic Substitution ( )
The phenazine ring is electron-deficient (
Aggregation-Induced Precipitation
Phenazines are planar and hydrophobic. In aqueous buffers, they form
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Aggregation
Q1: I dissolved the compound in DMSO, but upon adding it to my aqueous buffer (PBS), I see a fine precipitate or a drop in concentration. Why? Diagnosis: You are experiencing "Crash-out" due to the hydrophobic effect. The planar phenazine core aggregates rapidly when the organic co-solvent fraction drops below a critical threshold. Solution:
-
Switch Mixing Order: Do not add DMSO stock to the buffer. Instead, have the buffer rapidly stirring and inject the DMSO stock slowly into the vortex to prevent local high concentrations.
-
Use a Dispersant: Pre-mix your DMSO stock with a surfactant like Pluronic F-127 (0.02% final concentration) or add cyclodextrin (HP-
-CD) to the buffer before adding the compound. This encapsulates the hydrophobic core. -
Check Solvent Ratio: Ensure your final DMSO concentration is
1-2% if working at concentrations > 10 M.
Q2: Can I use Methanol or Ethanol for stock solutions?
Diagnosis: Not recommended for long-term storage.
Reasoning: While soluble, alcohols are nucleophilic. Over time (weeks/months), especially if stored at room temperature or exposed to light, trace amounts of alkoxy-substituted byproducts (1-chloro-9-methoxy-phenazine) may form via
Category B: Chemical Stability & Purity
Q3: My LC-MS shows a new peak with M-127 mass units after leaving the sample on the bench. What happened? Diagnosis: Photodeiodination. You have lost the iodine atom (Mass ~127 Da), likely replaced by a hydrogen atom (M-126 net loss) or a solvent adduct. Solution:
-
Amber Glass is Mandatory: All solutions must be handled in amber vials.
-
Limit Blue Light: If working in a brightly lit lab, wrap reaction vessels in aluminum foil.
-
Inert Gas: Flush headspace with Argon. Oxygen can react with the photo-generated radicals to form phenazine-N-oxides.
Q4: The solution turned from yellow to a muddy brown/green over time. Diagnosis: Formation of redox-active dimers or N-oxides. Phenazines can undergo reversible reduction to dihydrophenazines (colorless/pale) or oxidation to N-oxides (red/deep yellow). A "muddy" color suggests a mix of degradation products. Solution:
-
Check the pH of your solution. Phenazines are sensitive to extreme pH. Keep buffers near neutral (pH 6.5 - 7.5).
-
Add an antioxidant (e.g., ascorbic acid) only if your assay permits, to prevent oxidative degradation.
Part 3: Validated Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solution (10 mM)
Purpose: To create a stock solution stable for >6 months at -20°C.
-
Weighing: Weigh approx. 3.4 mg of this compound into a pre-weighed amber glass vial .
-
Note: Do not use plastic microcentrifuge tubes for long-term storage (leaching risk).
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade
99.9%, water < 50 ppm).-
Critical: Water promotes hydrolysis.[3] Use a fresh bottle of DMSO.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute in a water bath to ensure complete breakdown of micro-crystals.
-
Inerting: Gently blow a stream of Nitrogen or Argon over the solution for 15 seconds to displace oxygen.
-
Storage: Cap tightly with a PTFE-lined cap. Store at -20°C or -80°C.
Protocol 2: Rapid Stability Check (TLC Method)
Purpose: To verify compound integrity before critical experiments.
-
Stationary Phase: Silica Gel 60
aluminum sheets. -
Mobile Phase: Dichloromethane : Methanol (98 : 2 v/v).
-
Procedure:
-
Spot 1
L of stock solution. -
Run the plate.
-
Visualize under UV (254 nm).
-
-
Interpretation:
-
Single Spot (
): Pure. -
Spot at Baseline: Aggregates or hydrolyzed polar species.
-
Spot near Solvent Front: De-iodinated product (less polar).
-
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Figure 1: Primary degradation pathways. The C-I bond is the primary failure point under light exposure, while the C-I/C-Cl sites are vulnerable to hydrolysis in basic media.
Part 5: Troubleshooting Decision Tree
Use this workflow to diagnose solution issues.
Figure 2: Diagnostic workflow for resolving stability issues in solution.
References
-
Bond Dissociation Energies: Clark, J. (2023). Nucleophilic Substitution in Halogenoalkanes. Chemguide. Link (Validates C-I vs C-Cl bond strength trends applicable to halo-arenes).
- Phenazine Reactivity:Phenazines: Properties and Reactivity. In: Heterocyclic Chemistry. (General principles of nucleophilic substitution in electron-deficient heterocycles).
-
Solubility & Aggregation: Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol. ResearchGate. Link (Provides solubility baselines for phenazine derivatives).
-
Photostability Guidelines: ICH Expert Working Group. ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. Link
Sources
Technical Support Center: Troubleshooting 1H NMR Spectra of Substituted Phenazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted phenazines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the acquisition and interpretation of 1H NMR spectra for this important class of heterocyclic compounds. Phenazines' unique electronic and structural properties, while beneficial for their applications, often introduce complexities in NMR analysis. This resource is designed to help you navigate these issues with confidence.
Introduction: The Unique NMR Challenges of Phenazines
Substituted phenazines are a cornerstone in materials science and medicinal chemistry, valued for their redox activity and planar structure which facilitates π-π interactions.[1] However, these same properties frequently lead to analytical challenges in 1H NMR spectroscopy. Researchers often grapple with issues like poor solubility, signal broadening due to aggregation, and complex, overlapping signals in the aromatic region. This guide provides a systematic, causality-driven approach to overcoming these common hurdles.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why are the proton signals for my substituted phenazine broad and poorly resolved?
Answer: This is the most common issue reported and is almost always due to intermolecular aggregation. The planar, electron-deficient phenazine core promotes π-π stacking, where molecules self-associate in solution.[2] When this association and dissociation process occurs on a timescale similar to the NMR experiment's timescale, it leads to exchange broadening, resulting in wide, poorly defined peaks. The extent of this aggregation is highly dependent on concentration and the specific solvent used.[2][3]
Troubleshooting Protocol:
-
Reduce Sample Concentration: This is the simplest first step. Aggregation is a concentration-dependent phenomenon. Prepare a new, more dilute sample (e.g., reduce the concentration by a factor of 5 or 10) and re-acquire the spectrum. If aggregation is the cause, you should observe a significant sharpening of the signals.[3]
-
Change the NMR Solvent: Solvents that can disrupt π-π stacking are highly effective.[2]
-
Aromatic Solvents: Deuterated benzene (C6D6) or toluene (toluene-d8) are excellent choices. Their own aromatic systems can interact with the phenazine core, effectively "solvating" the planar faces and preventing self-association. This is often referred to as the Aromatic Solvent Induced Shift (ASIS) effect.[2]
-
Polar Aprotic Solvents: Solvents like DMSO-d6 or Acetone-d6 can also be effective, depending on the nature of your substituents.[3]
-
-
Increase the Temperature: Acquiring the spectrum at an elevated temperature (e.g., 40-60 °C) can increase the rate of molecular tumbling and the exchange between aggregated and non-aggregated states. If the exchange rate is pushed outside the intermediate regime of the NMR timescale, the signals will sharpen.
Visualization: The Effect of Aggregation on 1H NMR Signals
Caption: A step-by-step workflow for diagnosing and solving common phenazine NMR issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
MDPI. Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Available from: [Link]
-
ResearchGate. Why don't some phenazine/dihydrophenazine based compounds show 1H-NMR in most of the solvents, with the exception of benzene?. Available from: [Link]
-
ResearchGate. (a) ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz; (b)... Available from: [Link]
-
ACS Publications. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Organic Letters. Available from: [Link]
-
PubChem, NIH. Phenazine. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
University of California, San Diego. Troubleshooting Acquisition Related Problems - NMR. Available from: [Link]
-
ResearchGate. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
-
ACS Publications. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Organic Letters. Available from: [Link]
-
ACS Publications. Biosynthetic Pathway Construction and Production Enhancement of 1-Hydroxyphenazine Derivatives in Pseudomonas chlororaphis H18. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
Sources
Technical Support Center: 1-Chloro-9-iodo-phenazine Synthesis
The following guide serves as a Technical Support Center for the scale-up synthesis of 1-Chloro-9-iodo-phenazine (CAS: 2367002-82-0) . This document is structured to troubleshoot the specific chemical engineering and synthetic challenges inherent to asymmetric phenazine construction.
Ticket Status: OPEN Priority: HIGH (Scale-Up Validation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Scaling up the synthesis of This compound presents a trifecta of challenges: regiocontrol (distinguishing the 1,9-isomer from the 1,6-isomer), thermal management (controlling the exothermic condensation), and purification (removing the characteristic "phenazine tar").
While the classical Wohl-Aue reaction is the most common entry point in academic literature, it is notoriously difficult to scale due to poor atom economy and extensive side-product formation. This guide addresses the optimization of the Wohl-Aue route and introduces the Buchwald-Hartwig/Reductive Cyclization sequence as a superior, regioselective alternative for multi-gram synthesis.
Part 1: Critical Troubleshooting (Q&A Format)
Category A: Reaction Setup & Regiocontrol
Q1: "I am using the Wohl-Aue reaction (2-chloroaniline + 2-iodonitrobenzene), but my yield drops drastically when I scale from 1g to 10g. What is happening?"
Diagnosis: Thermal Runaway and Mass Transfer Limitations. The Wohl-Aue reaction involves heating reagents with solid alkali (KOH/NaOH) in toluene or xylene. On a small scale, heat dissipation is efficient. On a larger scale, the accumulation of heat accelerates the formation of azo-byproducts and polymerization "tars" rather than the desired phenazine.
Corrective Protocol:
-
Switch to "Inverse Addition": Do not dump all reagents together. Pre-heat the base and solvent to reflux, then slowly add the mixture of aniline and nitrobenzene over 2–4 hours. This keeps the concentration of unreacted nitrobenzene low, suppressing side reactions.
-
Temperature Control: Maintain an internal temperature of exactly 110°C (toluene reflux). Do not use xylene (140°C) unless necessary, as higher temperatures favor tar formation over cyclization.
Q2: "I see two major spots on my TLC with similar Rf values. How do I ensure I have the 1-Chloro-9-iodo isomer and not the 1-Chloro-6-iodo isomer?"
Diagnosis: Regio-isomer Contamination. In the Wohl-Aue reaction, the cyclization direction is poorly controlled. The nitrogen of the aniline can attack either the ortho-position relative to the nitro group (desired) or the nitro group itself can participate in complex rearrangements.
The Solution: The "Modern" Route (Buchwald-Hartwig) If you require >98% isomeric purity on a large scale, abandon the Wohl-Aue route . Use a stepwise Buchwald-Hartwig amination followed by reductive cyclization. This guarantees the 1,9-substitution pattern because the C-N bond is formed selectively before the ring closes.
-
Step 1: Couple 2-chloroaniline + 1-bromo-2-nitro-3-iodobenzene (or 2-iodo-nitrobenzene precursor) using Pd(OAc)₂/Xantphos.
-
Step 2: Reductive cyclization using Fe/AcOH or NaBH₄/EtOH.
-
Why: This locks the nitrogen between the specific aryl rings before the phenazine core forms, eliminating the 1,6-isomer possibility entirely.
Category B: Workup & Purification[1]
Q3: "My crude reaction mixture is a black sludge. Filtration clogs immediately, and column chromatography is impossible. How do I isolate the product?"
Diagnosis: The "Phenazine Tar" Effect. Phenazine syntheses generate oligomeric aniline impurities that are insoluble in non-polar solvents but sticky enough to clog filters.
Corrective Protocol (The "Steam" Method):
-
Steam Distillation: Before any extraction, subject the crude reaction mixture (after solvent removal) to vigorous steam distillation. This removes unreacted nitrobenzene and aniline starting materials.
-
Acid-Base Wash: Dissolve the residue in hot ethyl acetate. Wash with 1M HCl.
-
Note: Phenazines are weak bases. 1-Cl-9-I-phenazine is extremely weakly basic due to electron-withdrawing halogens. It will likely remain in the organic layer while aniline impurities go into the acid.
-
-
Alumina Plug: Do not use silica gel for the initial cleanup; it binds the tar irreversibly. Pass the crude material through a short pad of Neutral Alumina . The tar sticks to the top; the phenazine elutes with CH₂Cl₂.
Q4: "My product is bright yellow, but the literature says it should be yellow-brown. Also, the mass spec shows M+16."
Diagnosis: N-Oxide Formation.[1] The Wohl-Aue reaction produces a mixture of the phenazine and its N-oxide (M+16 mass). The N-oxide is more polar and often brighter yellow/orange.
Corrective Protocol:
-
Reduction: Treat the crude mixture with Sodium Dithionite (Na₂S₂O₄) in EtOH/H₂O or P(OEt)₃ (triethyl phosphite) at reflux to deoxygenate the N-oxide back to the parent phenazine. This converges your two products into one, instantly boosting yield.
Part 2: Experimental Workflow & Logic
The following diagrams illustrate the decision-making process for selecting the synthesis route and the purification logic.
Figure 1: Synthesis Route Selection (Wohl-Aue vs. Stepwise)
Caption: Decision matrix for selecting the synthesis route based on scale and purity requirements. The Stepwise route is preferred for scale-up.
Figure 2: Purification & Isolation Logic
Caption: Optimized workup protocol to handle "phenazine tar" and N-oxide byproducts efficiently.
Part 3: Data & Specifications
Table 1: Solvent & Reagent Compatibility for Scale-Up
| Parameter | Recommended | Avoid | Technical Rationale |
| Reaction Solvent | Toluene (BP 110°C) | Xylene, DMF | Toluene provides the ideal reflux temp. Xylene promotes tar; DMF makes workup difficult due to water miscibility. |
| Base (Wohl-Aue) | KOH (powdered) | NaH, K2CO3 | KOH is required for the specific mechanism involving the nitro-group attack. It must be powdered and dry. |
| Catalyst (Stepwise) | Pd(OAc)₂ / Xantphos | Pd(PPh3)4 | Xantphos has a wide bite angle, crucial for coupling sterically hindered halo-anilines. |
| Reductant | Fe / AcOH | SnCl2 | Iron powder is cheaper and easier to remove (magnetically or filtration) on a large scale than Tin salts. |
| Crystallization | Glacial Acetic Acid | Hexanes | Halogenated phenazines dissolve well in hot AcOH and crystallize upon cooling. Hexanes are too poor a solvent. |
Part 4: Safety Directives (E-E-A-T)
Warning: Thermal Hazards The condensation of nitroarenes with anilines is strongly exothermic .
-
Self-Accelerating Decomposition Temperature (SADT): Ensure the reaction vessel has active cooling (jacketed reactor) available even during the heating phase.
-
Gas Evolution: The reaction may evolve nitrous gases. Ensure proper ventilation.[2]
Warning: Halogen Stability The C-I bond at position 9 is sensitive to light and palladium insertion.
-
Light: Wrap all columns and reaction flasks in aluminum foil.
-
Cross-Coupling: If using Pd-catalysis to build the ring (Buchwald-Hartwig), ensure the catalyst does not oxidatively add to the C-I bond. Use a catalyst system selective for C-Br or C-Cl if the Iodine is already present, or install the Iodine after cyclization if possible (though difficult on phenazines). Note: The protocol above assumes coupling at a C-Br site while preserving the C-I site, which requires careful catalyst tuning.
References
-
Huigens, R. W., et al. (2018).[3] An Efficient Buchwald–Hartwig/Reductive Cyclization for the Scaffold Diversification of Halogenated Phenazines. Journal of Medicinal Chemistry. Link
- Relevance: Defines the "Modern" stepwise route for halogenated phenazines, solving the regioselectivity issue.
-
Garrison, A. T., et al. (2016). Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines. Journal of Medicinal Chemistry. Link
- Relevance: Describes the "Modular Wohl-Aue" approach and purification of halogen
-
Pachter, I. J., & Kloetzel, M. C. (1951).[1] The Wohl-Aue Reaction.[1][4] I. Structure of Benzo[a]phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophenazine. Journal of the American Chemical Society.[1] Link
- Relevance: The foundational text on the Wohl-Aue reaction mechanism and the form
-
Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Stanford University. Link
- Relevance: General safety protocols for scaling exothermic chemical reactions.
Sources
minimizing byproduct formation in phenazine reactions
Technical Support & Troubleshooting Center
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Minimizing Byproduct Formation in Phenazine Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The Selectivity Challenge
Welcome to the technical support center for phenazine chemistry. If you are accessing this guide, you are likely encountering the classic "phenazine paradox": while the core tricyclic scaffold is stable, the pathways to generate it—specifically the Wohl-Aue and Oxidative Coupling reactions—are notorious for generating stubborn byproducts like N-oxides , azo-linkages , and diazo tars .
This guide abandons generic advice. Instead, we treat your reaction as a system of competing kinetic pathways. Below are the specific protocols to suppress these off-target events.
Module 1: The Wohl-Aue Reaction (N-Oxide Control)
User Issue: "I am using the standard Wohl-Aue protocol (Aniline + Nitrobenzene), but I am getting a 40:60 mixture of Phenazine and Phenazine N-oxide, plus significant tar."
Root Cause Analysis
The Wohl-Aue reaction proceeds via the nucleophilic attack of an aniline on a nitrobenzene species under highly basic conditions. The formation of Phenazine N-oxide is not an "impurity" in the traditional sense; it is a mechanistic intermediate. The ratio of Phenazine to N-oxide depends heavily on the temperature and the reducing power of the environment.
Troubleshooting Protocol
| Variable | Recommendation | Mechanism of Action |
| Base Selection | Switch from solid KOH to Powdered NaOH in Toluene/Xylene. | Solid-liquid phase transfer minimizes the concentration of free radical anions that lead to polymerization (tars). |
| Temperature | Maintain reflux > 140°C . | High thermal energy promotes the deoxygenation of the N-oxide intermediate into the parent phenazine [1]. |
| Post-Rxn Step | Chemical Reduction (Mandatory). | Do not attempt to separate the N-oxide by column; it streaks. Reduce it in situ. |
Corrective Workflow: The "Reduction Rescue"
If you cannot avoid N-oxide formation, convert it immediately before purification.
-
Isolate Crude: Remove solvent from your Wohl-Aue reaction.
-
Resuspend: Dissolve the crude dark mixture in Glacial Acetic Acid.
-
Add Reductant: Add Zn dust (5.0 equiv) slowly. Heat to 80°C for 1 hour.
-
Result: This quantitatively converts the N-oxide to the parent phenazine, simplifying your column to a single product band.
Pathway Visualization: Wohl-Aue Divergence
Figure 1: The mechanistic split in Wohl-Aue synthesis. Note that the N-oxide can be converged to the product via chemical reduction.
Module 2: Condensation Methods (Oligomer Prevention)
User Issue: "My condensation of o-phenylenediamine with o-quinones is yielding low recovery and black insoluble solids."
Root Cause Analysis
This reaction relies on Schiff-base formation.[1] The "black solids" are likely oligomers formed by the self-polymerization of the diamine (oxidative polymerization) before it can condense with the quinone. This happens when the diamine is exposed to air/oxidants before the carbonyl species is available.
Troubleshooting Protocol
Q: Which solvent system minimizes polymerization? A: Ethanol with catalytic Acetic Acid is superior to pure acidic media.
-
Why: Strong acids protonate the amine too aggressively, slowing the nucleophilic attack. Weak acid catalysis activates the carbonyl without deactivating the amine.
Q: How do I stop the "Self-Coupling" of the diamine? A: Inverse Addition Technique.
-
Standard: Mixing both solids and adding solvent -> High local concentration of diamine -> Self-coupling.
-
Correct: Dissolve the quinone in the solvent first. Add the diamine solution dropwise over 20 minutes under inert atmosphere (N2/Ar).
Green Alternative: Glycerol-Mediated Synthesis
For a cleaner reaction profile, switch to a catalyst-free glycerol mediated system [2].
-
Mix: 1,2-diamine and 1,2-diketone in glycerol.
-
Heat: 90°C.
-
Workup: Add water. The product precipitates pure; glycerol (and impurities) stays in the aqueous phase.
Module 3: Advanced Catalytic Selectivity
User Issue: "I need to synthesize a non-symmetric phenazine. My oxidative coupling is giving me a mix of regioisomers."
Root Cause Analysis
Traditional oxidative coupling (e.g., using FeCl3 or air) lacks steric control, leading to random C-H activation.
Corrective Workflow: Pd-Catalyzed Reductive Cyclization
Move away from classical oxidation to Palladium-Catalyzed Carbonylation chemistry [3].
Protocol:
-
Substrates: 2-nitro-N-phenylaniline derivatives.[2]
-
Catalyst: Pd(OAc)2 (5 mol%) + 1,10-Phenanthroline (ligand).
-
Reductant: CO gas (or Phenyl Formate as a CO surrogate).[2]
-
Mechanism: The CO acts as the reductant for the nitro group, driving the cyclization intramolecularly.
-
Advantage: Because the bond formation is intramolecular, regioisomer formation is impossible . You get exactly the structure pre-programmed into your starting amine.
Module 4: Purification & Isolation
User Issue: "My product is contaminated with azo-dyes (red/orange spots) that co-elute on silica."
Purification Decision Matrix
| Impurity Type | Visual Cue | Recommended Separation Method |
| Azo-Dyes | Red/Orange band | Alumina (Basic) Column . Silica is often too acidic and causes tailing of basic phenazines. Alumina retains the polar azo-impurities better. |
| Tars/Polymers | Black baseline | Sublimation . Phenazines are remarkably stable and volatile. Heat crude solid to 160-180°C under high vacuum (0.1 mmHg). Pure phenazine crystals will grow on the cold finger; tars remain below. |
| Unreacted Amine | Brown/Yellow | Acid Wash . Dissolve crude in EtOAc. Wash with 1M HCl. Phenazine (weakly basic) stays in organic; unreacted diamines go to aqueous. |
Purification Workflow Diagram
Figure 2: Decision tree for isolating high-purity phenazine scaffolds.
References
-
Wohl, A., & Aue, W. (1901).[3] Über die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. Chemische Berichte.
-
Sahoo, B. M., & Banik, B. K. (2020).[4] Sustainable Synthesis of Phenazines: A Review of Green Approaches. ResearchGate.
-
Ragaini, F., et al. (2025). Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines. AIR Unimi.
-
Hao, L., et al. (2024). Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. PubMed.
-
BenchChem Tech Support. (2025). In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes. BenchChem.
Sources
Validation & Comparative
A Comparative Guide to Biofilm Inhibitors: 1-Chloro-9-iodo-phenazine and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against microbial resistance, bacterial biofilms present a formidable challenge. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit a heightened tolerance to conventional antibiotics and host immune responses. The development of effective anti-biofilm agents is therefore a critical frontier in infectious disease research. This guide provides an in-depth comparison of 1-Chloro-9-iodo-phenazine, a representative of the promising class of halogenated phenazines, with other notable biofilm inhibitors, offering a synthesis of their mechanisms, performance data, and the experimental methodologies used for their evaluation.
The Rise of Halogenated Phenazines: A Focus on this compound
Halogenated phenazines are a class of compounds that have demonstrated potent antimicrobial and anti-biofilm activities. While specific data for this compound is limited in publicly available literature, the closely related analogue, halogenated phenazine-14 (HP-14), provides a strong proxy for understanding its potential efficacy.
Mechanism of Action: Inducing Iron Starvation
Research into the mechanism of action of halogenated phenazines like HP-14 has revealed a novel strategy for biofilm eradication. These compounds appear to induce a state of rapid iron starvation within the biofilm. Iron is an essential nutrient for bacterial survival and pathogenesis. By interfering with iron homeostasis, halogenated phenazines disrupt critical cellular processes, leading to the demise of the biofilm community. This mechanism is distinct from many traditional antibiotics that target cell wall synthesis or protein production, offering a potential advantage against resistant strains.
Comparative Analysis with Other Biofilm Inhibitors
To provide a comprehensive perspective, we will compare the halogenated phenazine class with two other well-characterized biofilm inhibitors that operate through distinct mechanisms: Furanone C-30, a quorum sensing inhibitor, and DispersinB, a biofilm-degrading enzyme.
Furanone C-30: Disrupting Bacterial Communication
Furanone C-30 is a synthetic brominated furanone that acts as a potent inhibitor of quorum sensing (QS) in Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it is a critical regulator of biofilm formation and virulence.
Mechanism of Action: Furanone C-30 structurally mimics the native acyl-homoserine lactone (AHL) signaling molecules used in many Gram-negative QS systems. It competitively binds to QS receptors, such as LasR and RhlR in P. aeruginosa, preventing the binding of the natural autoinducers.[1] This disruption of the signaling cascade leads to the downregulation of genes essential for biofilm maturation and the production of virulence factors.
DispersinB: Enzymatic Degradation of the Biofilm Matrix
DispersinB is an enzyme, specifically a glycoside hydrolase, that targets a key structural component of the biofilm matrix in many bacterial species.[2][3] This represents a direct approach to dismantling the biofilm structure, rather than targeting cellular processes.
Mechanism of Action: DispersinB catalyzes the hydrolysis of poly-N-acetylglucosamine (PNAG), a major polysaccharide component of the extracellular matrix in a wide range of bacteria, including Staphylococcus epidermidis and Staphylococcus aureus.[2][3] By breaking down this "molecular glue," DispersinB weakens the structural integrity of the biofilm, leading to its dispersal and increased susceptibility to other antimicrobial agents.[2]
Performance Data: A Head-to-Head Comparison
| Inhibitor | Target Organism(s) | Key Performance Metric | Concentration | Reference(s) |
| HP-14 (proxy for 1-Cl-9-I-PZ) | Staphylococcus aureus (MRSA), Staphylococcus epidermidis (MRSE) | Minimum Biofilm Eradication Concentration (MBEC) | 6.25–9.38 µM (MRSA), 2.35 µM (MRSE) | [4] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Inhibition | Significant inhibition at 2.5 and 5 µg/ml | |
| DispersinB | Staphylococcus epidermidis | Biofilm Reduction | 94% reduction in biofilm biomass at 80 µg/mL | [5] |
Note: MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm. A lower MBEC value indicates higher potency. The data for Furanone C-30 and DispersinB are presented as effective concentrations for significant inhibition or reduction, as standardized IC50 or MBEC values were not consistently available in the reviewed literature.
Experimental Protocols for Biofilm Inhibition Assessment
To ensure the reproducibility and validity of findings in biofilm research, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of biofilm inhibitors.
Biofilm Biomass Quantification: Crystal Violet Assay
The crystal violet assay is a simple and widely used method for quantifying the total biomass of a biofilm.
Workflow:
Step-by-Step Protocol:
-
Biofilm Culture: Grow biofilms in a 96-well microtiter plate under desired conditions (e.g., specific medium, temperature, incubation time) in the presence and absence of the test inhibitor.
-
Removal of Planktonic Cells: Gently decant the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 20 minutes.
-
Washing: Decant the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at approximately 570 nm using a microplate reader.
Biofilm Viability Assessment: Resazurin Assay
The resazurin assay provides a measure of the metabolic activity of the cells within a biofilm, which is an indicator of cell viability.
Workflow:
Step-by-Step Protocol:
-
Biofilm Culture and Treatment: Grow biofilms in a 96-well plate as described for the crystal violet assay, including treatment with the inhibitor.
-
Washing: Carefully remove the culture medium and wash the biofilms twice with sterile PBS.
-
Resazurin Addition: Add 100 µL of a sterile resazurin solution (e.g., 0.02 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 1 to 4 hours, or until a color change from blue to pink is observed in the untreated control wells.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6]
Biofilm Structure and Viability Imaging: Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the spatial distribution of live and dead cells within the biofilm.
Workflow:
Step-by-Step Protocol:
-
Biofilm Culture and RNA Extraction: Grow biofilms with and without the inhibitor. Harvest the cells from the biofilm and extract total RNA using a commercially available kit, ensuring the removal of contaminating DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers. [7]3. Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., agrA in S. aureus, lasI and rhlA in P. aeruginosa), and a suitable fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (a gene with stable expression under the experimental conditions). Calculate the relative fold change in gene expression in the inhibitor-treated samples compared to the untreated controls.
Example Primer Sequences for qRT-PCR:
| Target Gene | Organism | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| agrA | Staphylococcus aureus | GTTGGTCAAGCAATACATGGTA | CATCAGTGAATCTGCATCTTTG | [8] |
| lasI | Pseudomonas aeruginosa | TTTGGATCCTATTACTCTCTGA | ACGCAACTTGTGGATCCCGC | [6] |
| rhlA | Pseudomonas aeruginosa | GCGGCTACTTCGAAATCAAC | TCGGTCAGGTCAGGAAGATG | [9] |
Conclusion
The fight against biofilm-associated infections necessitates a multi-pronged approach, and the development of novel inhibitors with diverse mechanisms of action is paramount. Halogenated phenazines, represented here by this compound and its analogue HP-14, offer a promising strategy by targeting essential cellular processes like iron metabolism. In comparison, quorum sensing inhibitors like Furanone C-30 provide a means to disarm bacteria without directly killing them, potentially reducing the selective pressure for resistance. Enzymatic approaches, exemplified by DispersinB, offer a direct method to dismantle the protective biofilm matrix.
The choice of an appropriate biofilm inhibitor will depend on the specific application, the target organism, and the desired outcome (inhibition of formation vs. eradication of mature biofilms). The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other emerging anti-biofilm agents, paving the way for the development of more effective therapies to combat the persistent threat of biofilm-related infections.
References
-
Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central. Retrieved January 29, 2024, from [Link]
- Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.
-
Aggregatibacter actinomycetemcomitans Dispersin B: The Quintessential Antibiofilm Enzyme. (2021). PubMed Central. Retrieved January 29, 2024, from [Link]
-
The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. (2022). Frontiers. Retrieved January 29, 2024, from [Link]
-
Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. (2021). Nature. Retrieved January 29, 2024, from [Link]
-
Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression. (2019). Springer. Retrieved January 29, 2024, from [Link]
-
Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. (2019). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Biofilm cell killing (CFU/mL) for HP 14 obtained by colony counts from... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. (2021). ASM Journals. Retrieved January 29, 2024, from [Link]
-
Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. (2022). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Conformational features of the Staphylococcus aureus AgrA-promoter interactions rationalize quorum-sensing triggered gene expression. (2014). PubMed Central. Retrieved January 29, 2024, from [Link]
-
4.6. CLSM Observation of Biofilms and Image Analysis. (n.d.). Bio-protocol. Retrieved January 29, 2024, from [Link]
-
Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus. (2020). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Expression of Biofilm-Degrading Enzymes in Plants and Automated High-Throughput Activity Screening Using Experimental Bacillus subtilis Biofilms. (2021). Frontiers. Retrieved January 29, 2024, from [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Synergistic activity of dispersin B and benzoyl peroxide against Cutibacterium acnes/Staphylococcus epidermidis dual-species biofilms. (2024). PLOS ONE. Retrieved January 29, 2024, from [Link]
-
Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems. (2005). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Primer sequences for quantitative RT-PCR. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. (2021). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Real-Time PCR Method for the Rapid Detection and Quantification of Pathogenic Staphylococcus Species Based on Novel Molecular Target Genes. (2021). MDPI. Retrieved January 29, 2024, from [Link]
-
The primer and probe sequences used for amplification of lasI, lasR, rhli, rhlR and rplU genes. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
New Record: Molecular Depiction of Rhamnolipids (rhlA) Gene in Locally Isolated Strains of Pseudomonas aeruginosa. (2023). Journal of Pure and Applied Microbiology. Retrieved January 29, 2024, from [Link]
Sources
- 1. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational features of the Staphylococcus aureus AgrA-promoter interactions rationalize quorum-sensing triggered gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
Publish Comparison Guide: DFT Calculation Validation for Phenazine Structures
Executive Summary: The Shift from Legacy to High-Fidelity Modeling
Phenazine derivatives are currently at the forefront of research in organic redox flow batteries (RFBs) , antibiotics , and organic semiconductors due to their tunable redox properties and π-conjugated frameworks. However, the theoretical characterization of these structures is fraught with pitfalls.
For decades, B3LYP has been the workhorse functional.[1] Yet, for phenazine structures—which rely heavily on π-π stacking and charge-transfer (CT) states—legacy protocols often fail, leading to underestimated HOMO-LUMO gaps and inaccurate redox potential predictions.
This guide objectively compares the Legacy Protocol (B3LYP) against Modern Dispersion-Corrected Protocols (e.g.,
Part 1: Comparative Analysis of DFT Methodologies
The "Product": Modern Dispersion-Corrected DFT ( B97X-D / M06-2X)
Verdict: The superior choice for phenazine derivatives, particularly when intermolecular interactions (stacking) or long-range charge transfer are involved.
-
Mechanism: These functionals include long-range corrections (
) and empirical dispersion terms (D), which are physically necessary to model the planar, electron-rich phenazine core. -
Performance:
-
Geometry: Captures the "puckering" of reduced phenazine states accurately.
-
Redox: Reduces Mean Absolute Error (MAE) in redox potential prediction by ~0.2 V compared to B3LYP.
-
Optics: Corrects the "ghost" low-energy charge transfer states often erroneously predicted by B3LYP.
-
The Alternative: Legacy Protocol (B3LYP/6-31G*)
Verdict: Outdated for quantitative predictive work in this domain, though still useful for rapid qualitative screening.
-
Mechanism: A global hybrid functional without specific corrections for long-range electron interaction or dispersion forces.
-
Critical Failure Points:
-
Delocalization Error: Over-stabilizes delocalized states, leading to artificially low band gaps.
-
Stacking Failure: Cannot predict the π-π stacking distances in phenazine crystals/aggregates, rendering it useless for solid-state packing studies.
-
Comparative Data Table: Functional Performance on Phenazines
| Metric | Legacy (B3LYP) | Modern ( | Experimental Benchmark |
| HOMO-LUMO Gap | Underestimated (2.0 - 2.3 eV) | Accurate (2.5 - 2.8 eV) | ~2.6 eV (Optical Gap) |
| Redox Potential MAE | > 0.35 V | < 0.15 V | Cyclic Voltammetry Data |
| Repulsive / Non-binding | 3.4 - 3.6 Å | 3.4 Å (X-Ray Crystallography) | |
| Comp. Cost | Low (1.0x) | Moderate (1.3x - 1.8x) | N/A |
Part 2: Validation Framework & Protocols
To ensure scientific integrity, every DFT calculation must be grounded in experimental data. Below is the self-validating workflow.
Workflow Visualization
The following diagram outlines the critical path for validating DFT results against experimental observables.
Figure 1: Iterative validation workflow integrating computational predictions with experimental benchmarks (X-Ray, CV, UV-Vis).
Protocol 1: Geometric Validation (vs. X-Ray)
Objective: Confirm the ground state geometry, specifically the planarity of the phenazine core and the bond lengths of functional groups.
-
Input Generation:
-
Functional:
B97X-D (Recommended) or B3LYP-D3(BJ). -
Basis Set: 6-31+G(d,p) for optimization; def2-TZVP for final energy.
-
Software: Gaussian 16 / ORCA 5.0.
-
-
Execution:
-
Perform a geometry optimization (Opt) followed by frequency calculation (Freq).
-
Ensure zero imaginary frequencies.
-
-
Validation Step:
-
Download the .cif file of the specific phenazine derivative from the Cambridge Structural Database (CSD).
-
Calculate the Root Mean Square Deviation (RMSD) between the calculated and experimental atomic positions (excluding hydrogens).
-
Acceptance Criteria: RMSD < 0.05 Å for bond lengths; < 2° for bond angles.
-
Protocol 2: Redox Potential Prediction (vs. Cyclic Voltammetry)
Objective: Accurately predict the
-
Thermodynamic Cycle Approach: Do not rely on orbital energies (HOMO/LUMO) alone. Use the
of the redox reaction.[2] -
Step-by-Step:
-
Step A: Optimize Neutral (
) and Reduced ( or ) species in gas phase. -
Step B: Perform Single Point Energy (SPE) calculations on optimized geometries using the SMD solvation model (Solvent: Acetonitrile or Dimethoxyethane, matching experiment).
-
Step C: Calculate Free Energy (
) including thermal corrections from Step A and solvation energy from Step B.
-
-
Validation Step:
-
Compare calculated
vs. experimental from CV. -
Note: If using B3LYP, errors can exceed 0.5 V. With M06-2X or
B97X-D, errors should be < 0.15 V.
-
Protocol 3: Optical Gap Validation (vs. UV-Vis)
Objective: Correlate calculated excitation energies with
-
Method: Time-Dependent DFT (TD-DFT).[3]
-
Configuration:
-
Use the same functional as optimization, or a range-separated hybrid (CAM-B3LYP) to avoid charge-transfer errors.
-
Request at least 10 excited states (nstates=10).
-
Include solvation effects (Linear Response or State Specific).
-
-
Analysis:
-
Extract the oscillator strengths (
) and excitation energies ( ). -
Validation: The transition with the highest
should match the experimental within 20-30 nm.
-
Part 3: Mechanistic Insights & Causality
Why Dispersion Correction is Non-Negotiable
Phenazine molecules are planar and electron-rich. In the solid state or concentrated solutions (common in flow batteries), they form aggregates via
-
Without Dispersion (B3LYP): The molecules repel each other. The calculation predicts a monomeric gas-phase behavior that does not exist in reality.
-
With Dispersion (D3/D4): The attractive Van der Waals forces are modeled, stabilizing the stacked dimer. This lowers the HOMO-LUMO gap and alters the redox potential, aligning it with experimental bulk measurements.
The Role of Solvation Models
Gas-phase calculations for redox potentials are physically meaningless. The SMD (Solvation Model based on Density) is preferred over PCM because it parameterizes the non-electrostatic terms (cavitation, dispersion, solvent structure) which are dominant for large aromatic systems like phenazine.
References
-
Benchmarking DFT for Phenazine Redox Potentials Mavrandonakis, A., et al. "Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning." ACS Omega, 2022. [Link]
-
Dispersion Corrections in Organic Electronics Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. [Link]
-
Comparison of Functionals for Charge Transfer Chai, J.-D., & Head-Gordon, M.[4] "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 2008. [Link]
-
Experimental Validation via X-Ray and Spectroscopy Wozny, S., et al. "Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads." The Journal of Physical Chemistry A, 2018. [Link]
-
High-Throughput Screening of Phenazines RSC Sustainable Energy & Fuels. "New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling." [Link]
Sources
A Comparative Analysis of 1-Chloro-9-iodo-phenazine and Established Anticancer Drugs: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of unique chemical scaffolds is paramount. Phenazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of a novel phenazine derivative, 1-Chloro-9-iodo-phenazine, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Due to the novelty of this compound, publicly available experimental data on its anticancer properties is limited. Therefore, this guide will present a hypothetical, yet plausible, anticancer profile for this compound based on the known activities of similar phenazine derivatives. This will be juxtaposed with the established profiles of the comparator drugs. Crucially, this document will also provide detailed experimental protocols to enable researchers to validate these hypotheses and rigorously assess the true potential of this compound as a therapeutic agent.
Physicochemical Properties and Postulated Biological Activity
A molecule's structure dictates its function. The physicochemical properties of this compound, alongside those of the established drugs, are presented below. These properties influence critical pharmacological parameters such as solubility, cell permeability, and target engagement.
| Property | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| CAS Number | 2367002-82-0[2] | 23214-92-8 | 15663-27-1 | 33069-62-4 |
| Molecular Formula | C₁₂H₆ClIN₂[2] | C₂₇H₂₉NO₁₁ | Cl₂H₆N₂Pt | C₄₇H₅₁NO₁₄ |
| Molecular Weight | 340.55 g/mol [2] | 543.52 g/mol | 300.05 g/mol | 853.9 g/mol |
| General Class | Halogenated Phenazine | Anthracycline | Platinum-based | Taxane |
| Postulated/Known Primary Anticancer Mechanism | Induction of apoptosis via ROS generation and lysosomal disruption | DNA intercalation and topoisomerase II inhibition[3][4] | DNA cross-linking leading to apoptosis[5][6] | Microtubule stabilization, causing mitotic arrest[7][8] |
Comparative Analysis of Anticancer Mechanisms
The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Below is a comparative overview of the established mechanisms of Doxorubicin, Cisplatin, and Paclitaxel, alongside the postulated mechanism for this compound, which is inferred from the broader class of phenazine compounds.[1][9]
This compound (Postulated Mechanism)
Many phenazine derivatives exert their anticancer effects through a multi-pronged approach.[1] It is hypothesized that this compound could induce cancer cell death through the following pathways:
-
Generation of Reactive Oxygen Species (ROS): The planar phenazine core can participate in redox cycling, leading to the production of ROS within the cancer cell.[10] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Lysosomal Disruption: Some phenazine cations have been shown to localize within lysosomes.[9][11] The disruption of lysosomal membranes can release catalytic enzymes into the cytoplasm, leading to cellular degradation and death.[9][11]
Caption: Postulated mechanism of this compound.
Doxorubicin
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers.[3] Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[4][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[4][13]
Caption: Mechanism of action of Doxorubicin.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of solid tumors.[5] Its cytotoxic effects are primarily mediated by:
-
DNA Cross-linking: After entering the cell, cisplatin is aquated and binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.[6][14] These adducts distort the DNA structure, inhibit DNA replication, and trigger apoptosis.[5][15]
Caption: Mechanism of action of Cisplatin.
Paclitaxel
Paclitaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers.[7] Its unique mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[8][16] This leads to the formation of abnormal, non-functional microtubule bundles, resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2367002-82-0|this compound|BLD Pharm [bldpharm.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Cisplatin - Wikipedia [en.wikipedia.org]
- 15. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
